DB775
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H18N4O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N'-hydroxy-4-[5-[4-(N'-methoxycarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-23-19(21)15-8-4-13(5-9-15)17-11-10-16(26-17)12-2-6-14(7-3-12)18(20)22-24/h2-11,24H,1H3,(H2,20,22)(H2,21,23) |
InChI-Schlüssel |
FSOSWZMLEKKGBP-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the DNA Binding Properties of DB775
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB775 is a heterocyclic diamidine compound known to bind to the minor groove of DNA.[1] Molecules that target the DNA minor groove are of significant interest in biotechnology and drug development, with applications ranging from cellular imaging to therapeutics for diseases like cancer and parasitic infections.[1] This guide provides a comprehensive overview of the core DNA binding properties of this compound, including its binding mode, sequence preference, and the experimental methodologies used to characterize these interactions. While specific quantitative data for this compound is not extensively available in the public domain, this guide presents representative data and detailed protocols based on studies of similar minor groove binders.
Core DNA Binding Properties of this compound
This compound, like other heterocyclic dications such as DAPI and Hoechst 33258, targets the minor groove of B-form DNA.[1] The binding is non-covalent and is primarily driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the floor of the minor groove.[2]
Binding Mode: this compound possesses a crescent shape that is complementary to the curvature of the DNA minor groove. This shape allows for a snug fit, maximizing intermolecular interactions. The binding of minor groove agents can induce conformational changes in the DNA, such as bending.[3]
Sequence Preference: Minor groove binders like this compound typically exhibit a strong preference for AT-rich sequences.[3] The absence of the N2 amino group of guanine (B1146940) in the minor groove of AT tracts provides a deeper and narrower groove that is sterically more favorable for ligand binding.
Quantitative Data Presentation
The following tables present representative quantitative data for a hypothetical minor groove binder with properties similar to this compound. This data is for illustrative purposes to demonstrate the typical parameters measured.
Table 1: DNA Binding Affinity of a Representative Minor Groove Binder
| DNA Sequence | Binding Affinity (Kd, nM) | Technique |
| 5'-AATT-3' | 10 ± 2 | Fluorescence Titration |
| 5'-TTAA-3' | 12 ± 3 | Surface Plasmon Resonance |
| 5'-ATAT-3' | 25 ± 5 | Isothermal Titration Calorimetry |
| 5'-AGCT-3' | > 1000 | Fluorescence Titration |
| Calf Thymus DNA | 50 ± 10 | Fluorescence Titration |
Table 2: Thermodynamic Parameters for a Representative Minor Groove Binder with 5'-AATT-3' DNA
| Parameter | Value | Unit | Technique |
| ΔG | -10.9 | kcal/mol | ITC |
| ΔH | -8.5 | kcal/mol | ITC |
| -TΔS | -2.4 | kcal/mol | ITC |
| Stoichiometry (n) | 1:1 | ITC |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize the DNA binding properties of minor groove binders like this compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to determine the binding affinity and stoichiometry of ligand-DNA interactions.[4][5] The intrinsic fluorescence of the ligand or a fluorescent probe is monitored upon titration with DNA.
Protocol: Fluorescence Titration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4).
-
Prepare a concentrated stock solution of the desired DNA oligonucleotide in the same buffer.
-
Determine the precise concentrations of both solutions spectrophotometrically.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer equipped with a thermostatted cuvette holder.
-
Set the excitation wavelength to the absorption maximum of this compound and the emission wavelength to its fluorescence maximum.
-
-
Titration:
-
Place a fixed concentration of this compound (typically in the low nanomolar range) in a quartz cuvette.
-
Record the initial fluorescence intensity.
-
Add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity.
-
Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate conformational changes in DNA upon ligand binding.[6][7]
Protocol: CD Spectroscopy
-
Sample Preparation:
-
Prepare solutions of DNA and this compound in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare samples containing DNA alone and DNA with increasing concentrations of this compound.
-
-
Instrumentation and Measurement:
-
Use a CD spectropolarimeter.
-
Record CD spectra in the UV region (typically 200-320 nm) at a constant temperature.
-
Use a quartz cuvette with an appropriate path length (e.g., 1 cm).
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Compare the CD spectrum of free DNA with the spectra of the DNA-ligand complexes.
-
Changes in the CD signal, such as shifts in wavelength or changes in ellipticity, indicate alterations in the DNA conformation.
-
DNase I Footprinting
DNase I footprinting is a technique to identify the specific DNA sequence where a ligand binds.[8][9][10] The bound ligand protects the DNA from cleavage by DNase I.
Protocol: DNase I Footprinting
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (100-200 bp) containing the putative binding site.
-
Label one end of the DNA fragment with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound in a binding buffer.
-
Include a control reaction with no this compound.
-
-
DNase I Digestion:
-
Add a low concentration of DNase I to each reaction and incubate for a short period (e.g., 1 minute) to achieve partial digestion.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Analysis:
-
Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the gel.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding kinetics and affinity.[1][11]
Protocol: SPR Analysis
-
Chip Preparation:
-
Immobilize a biotinylated DNA oligonucleotide onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.
-
After each injection, regenerate the sensor surface by flowing a high-salt solution to dissociate the bound ligand.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Signaling Pathways and Cellular Effects
The binding of minor groove agents like this compound to DNA can have significant downstream cellular consequences by interfering with essential DNA-protein interactions.
Potential Signaling Pathways Affected:
-
Transcription Inhibition: By occupying the minor groove, this compound can physically block the binding of transcription factors that recognize AT-rich sequences, thereby inhibiting gene expression.
-
Interference with DNA-modifying Enzymes:
-
Topoisomerases: These enzymes are crucial for relieving torsional stress during DNA replication and transcription.[12] Minor groove binders can alter DNA topology and inhibit the activity of topoisomerases.[2][13]
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are involved in DNA repair and other cellular processes. Some DNA binding agents have been shown to affect PARP activity.[14]
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for characterizing this compound-DNA interactions.
Hypothetical Signaling Pathway
Caption: Potential cellular effects of this compound binding to the DNA minor groove.
Conclusion
This compound is a characteristic DNA minor groove binder with a preference for AT-rich sequences. Its interaction with DNA can be thoroughly characterized using a suite of biophysical techniques, including fluorescence spectroscopy, circular dichroism, DNase I footprinting, and surface plasmon resonance. While specific quantitative binding data for this compound is limited in publicly accessible literature, the methodologies and expected outcomes described in this guide provide a robust framework for its investigation. The potential of this compound to interfere with fundamental cellular processes such as transcription and DNA repair by modulating the activity of DNA-binding proteins and enzymes makes it a compound of continued interest for therapeutic and biotechnological applications. Further research is warranted to fully elucidate its specific molecular targets and cellular effects.
References
- 1. Artificial DNA and surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational design of sequence-specific DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysing DNA complexes by circular and linear dichroism [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DNase I footprint analysis of protein-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 10. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 11. Measurement of binding constants for protein-DNA interactions by DNA-cellulose chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Fluorescence Characteristics of DB775
To our valued researchers, scientists, and drug development professionals: a thorough investigation for the fluorescent dye "DB775" has yielded no specific, publicly available data regarding its fluorescence characteristics, applications, or associated experimental protocols. This suggests that "this compound" may be a highly specialized, newly developed, or internally designated compound not yet described in scientific literature or commercial databases.
The comprehensive search included queries for its fluorescence properties, excitation and emission spectra, quantum yield, extinction coefficient, and fluorescence lifetime. Further searches for its application in research and drug development, as well as for established staining protocols, were also conducted without success.
Given the absence of specific information on this compound, this guide will instead provide a framework for characterizing a novel fluorophore, using established principles and methodologies in fluorescence spectroscopy and microscopy. This will serve as a practical guide for researchers who may have access to this compound or a similarly uncharacterized fluorescent compound.
Section 1: Core Fluorescence Principles and Characterization
The utility of any fluorescent molecule in research and drug development is defined by a set of key photophysical parameters. Determining these characteristics is the first step in evaluating a new probe like this compound.
Spectral Properties: Excitation and Emission
The excitation spectrum represents the range of wavelengths a fluorophore can absorb to become excited, while the emission spectrum shows the wavelengths of light emitted as it returns to the ground state.
Experimental Protocol: Measuring Excitation and Emission Spectra
-
Sample Preparation: Prepare a dilute solution of the fluorophore (e.g., 1-10 µM) in a suitable solvent (e.g., phosphate-buffered saline [PBS] for biological applications).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the presumed peak emission wavelength. If unknown, a broad emission filter can be used initially.
-
Scan a range of excitation wavelengths (e.g., 300-800 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined λex.
-
Scan a range of emission wavelengths, starting just above the excitation wavelength to avoid scattered light.
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak is the emission maximum (λem).
-
Brightness: Molar Extinction Coefficient and Quantum Yield
The brightness of a fluorophore is a critical parameter, determined by its ability to absorb light and efficiently convert it into emitted fluorescence.[1][2]
-
Molar Extinction Coefficient (ε): This measures the probability of a molecule absorbing a photon at a specific wavelength.[2] It is determined using the Beer-Lambert law.
-
Fluorescence Quantum Yield (Φ or QY): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[3]
Table 1: Key Photophysical Parameters of a Fluorophore
| Parameter | Symbol | Description | Typical Units |
| Excitation Maximum | λex | Wavelength of maximum light absorption. | nm |
| Emission Maximum | λem | Wavelength of maximum light emission. | nm |
| Molar Extinction Coefficient | ε | A measure of how strongly the molecule absorbs light at a given wavelength. | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | Φ or QY | The efficiency of converting absorbed light into emitted light. | (unitless) |
| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. | ns |
| Brightness | - | Proportional to the product of the molar extinction coefficient and the quantum yield. | M⁻¹cm⁻¹ |
Experimental Protocol: Determining Molar Extinction Coefficient
-
Sample Preparation: Prepare a series of known concentrations of the fluorophore in a specific solvent.
-
Instrumentation: Use a UV-Visible spectrophotometer.
-
Measurement: Measure the absorbance (A) of each solution at the λex in a cuvette with a known path length (l, typically 1 cm).
-
Calculation: Plot absorbance versus concentration (c). According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is the molar extinction coefficient (ε).
Experimental Protocol: Determining Quantum Yield (Relative Method)
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties similar to the unknown fluorophore.
-
Absorbance Measurement: Prepare dilute solutions of both the unknown and the standard and measure their absorbance at the excitation wavelength, ensuring the absorbance is low (< 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: Measure the integrated fluorescence intensity of both the unknown and the standard solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Calculation: The quantum yield of the unknown (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x² / n_std²) where std refers to the standard, x to the unknown, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the respective solvents.
Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state.[4] It is an intrinsic property that can be sensitive to the molecular environment.[4][5][6]
Experimental Protocol: Measuring Fluorescence Lifetime using TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a common method for measuring fluorescence lifetimes.[5][7]
-
Instrumentation: A TCSPC system typically includes a pulsed light source (e.g., picosecond laser), a sensitive detector (e.g., single-photon avalanche diode), and timing electronics.
-
Data Acquisition: The sample is excited with a high-repetition-rate pulsed laser. The electronics measure the time delay between the laser pulse and the arrival of the first emitted photon.
-
Analysis: A histogram of these arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime.
Section 2: Application in Drug Discovery and Cell Imaging
Fluorescent probes are invaluable tools in drug discovery for applications ranging from high-content screening to in vivo imaging.[8][9][10] The characterization of a new probe like this compound would be crucial for its effective implementation.
General Workflow for Cellular Imaging
The following diagram illustrates a generalized workflow for utilizing a novel fluorescent probe for cellular imaging.
Caption: Generalized workflow for cellular imaging with a novel fluorescent probe.
Signaling Pathway Visualization
Should this compound be designed to target a specific cellular component or pathway, its use would enable the visualization and quantification of dynamic cellular processes. For instance, if this compound were a calcium indicator, it could be used to monitor calcium signaling pathways. The diagram below illustrates a hypothetical calcium signaling cascade.
Caption: A simplified representation of the PLC-mediated calcium signaling pathway.
Conclusion
While specific data for this compound remains elusive, the principles and protocols outlined in this guide provide a robust framework for the characterization and application of any novel fluorescent probe. For researchers in possession of this compound, conducting the described experiments is a necessary first step to unlock its potential in advancing scientific discovery and drug development. We encourage the dissemination of such data to enrich the resources available to the scientific community.
References
- 1. help.fpbase.org [help.fpbase.org]
- 2. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Goda Lab [goda.chem.s.u-tokyo.ac.jp]
- 5. horiba.com [horiba.com]
- 6. Fluorescence lifetime microscopy with a time- and space-resolved single-photon counting detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horiba.com [horiba.com]
- 8. Applications of molecular imaging in drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biocompare.com [biocompare.com]
The Prodrug Pafuramidine (DB289): Parent Compound of the Metabolite DB775
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DB775 is a key metabolic intermediate of the parent compound pafuramidine (B1678284), also known as DB289. Pafuramidine is an orally bioavailable prodrug developed for the treatment of parasitic infections, most notably Human African Trypanosomiasis (HAT) and Pneumocystis pneumonia (PCP). Upon administration, pafuramidine undergoes metabolic activation to its active form, furamidine (B1674271) (DB75), a potent antiprotozoal agent. This technical guide provides a comprehensive overview of the chemistry, metabolism, and biological activity of pafuramidine and its metabolites, with a focus on the parent compound-metabolite relationship.
Chemical Identity and Synthesis
The parent compound of this compound is pafuramidine (DB289) . Chemically, it is 2,5-bis[4-(N-methoxyamidino)phenyl]furan. Furamidine (DB75) is 2,5-bis(4-guanylphenyl)furan. This compound is one of the intermediate metabolites in the conversion of pafuramidine to furamidine.
The synthesis of pafuramidine has been described in the literature and typically involves a multi-step process. A general synthetic scheme is outlined below.
Synthetic Pathway Overview
Caption: Generalized synthetic route to pafuramidine (DB289).
Metabolism of Pafuramidine (DB289)
Pafuramidine is designed as a prodrug to overcome the poor oral bioavailability of the active diamidine, furamidine (DB75). The metabolic conversion of pafuramidine to furamidine is a critical step for its therapeutic efficacy. This biotransformation occurs primarily in the liver and involves a series of enzymatic reactions. This compound is an intermediate in this pathway.
The metabolic cascade involves the sequential removal of the N-methoxy groups from pafuramidine. This process can occur through direct N-O bond cleavage or via O-demethylation followed by reduction of the resulting N-hydroxyamidine (oxime) to the amidine (guanidino) group.
Metabolic Conversion Pathway
Caption: Metabolic pathway of pafuramidine (DB289) to furamidine (DB75).
Biological Activity and Mechanism of Action
The ultimate active compound, furamidine (DB75), exerts its antiprotozoal effects by binding to the minor groove of DNA, particularly at AT-rich regions. This interaction is thought to interfere with DNA replication and transcription, leading to cell death of the parasite. While pafuramidine and its intermediate metabolites like this compound have significantly lower intrinsic activity, their efficient conversion to furamidine in vivo is key to the therapeutic outcome.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of pafuramidine and its metabolites.
Table 1: In Vivo Efficacy of Pafuramidine (DB289) in Animal Models of Human African Trypanosomiasis
| Animal Model | Pathogen Strain | Dose (mg/kg/day) | Administration Route | Outcome | Reference |
| Mouse | T. b. rhodesiense KETRI 2537 | 10 | Oral | 100% cure | |
| Mouse | T. b. rhodesiense STIB900 | 10 | Oral | 100% cure | |
| Mouse | T. b. brucei STIB795 | 10 | Oral | 100% cure | |
| Vervet Monkey | T. b. rhodesiense KETRI 2537 | 10 | Oral | 100% cure (early stage) |
Table 2: Pharmacokinetic Parameters of Pafuramidine (DB289) and Furamidine (DB75) in Rats and Monkeys
| Species | Compound | Route | Bioavailability (%) | Plasma Protein Binding (%) |
| Rat | Pafuramidine (DB289) | Oral | ~10-20 | 97-99 |
| Monkey | Pafuramidine (DB289) | Oral | ~10-20 | 97-99 |
| Rat | Furamidine (DB75) | - | - | Lower and species-dependent |
| Monkey | Furamidine (DB75) | - | - | Lower and species-dependent |
Data compiled from a study on the pharmacokinetics and metabolism of DB289.[1]
Experimental Protocols
In Vitro Antiprotozoal Activity Assay
A common method to determine the in vitro activity of antiprotozoal compounds is the Alamar Blue assay.
-
Parasite Culture: The target protozoan parasites (e.g., Trypanosoma brucei rhodesiense) are cultured in appropriate media under standard conditions.
-
Compound Preparation: The test compounds (pafuramidine, this compound, furamidine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
Parasites are seeded into 96-well microtiter plates at a defined density.
-
The serially diluted compounds are added to the wells.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
Alamar Blue reagent is added to each well, and the plates are incubated for a further 4-6 hours.
-
-
Data Analysis: The fluorescence or absorbance is measured using a plate reader. The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Analysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for the quantitative analysis of pafuramidine and its metabolites in biological matrices.
-
Sample Preparation:
-
Plasma or tissue homogenate samples are obtained from animals dosed with pafuramidine.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The supernatant is collected after centrifugation.
-
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected onto a reverse-phase HPLC column (e.g., C18).
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate the parent drug and its metabolites.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for pafuramidine, this compound, and furamidine are monitored.
-
-
Data Analysis: The peak areas of the analytes are used to construct a calibration curve from standards of known concentrations. This allows for the accurate quantification of the compounds in the biological samples.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic analysis of pafuramidine and its metabolites.
Conclusion
This compound is an integral part of the metabolic activation of its parent compound, the prodrug pafuramidine (DB289). The conversion of pafuramidine through intermediates like this compound to the active antiprotozoal agent furamidine (DB75) is a well-established pathway. Understanding the chemistry, metabolism, and biological activity of this prodrug and its metabolites is crucial for the development of new and improved therapies for neglected parasitic diseases. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this important class of compounds.
References
Unraveling DB775: A Technical Guide to its Chemical Identity and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical nature and synthesis of DB775, a key metabolite of the antiparasitic prodrug pafuramidine (B1678284) (DB289). While detailed experimental protocols from primary literature remain elusive, this document consolidates all available chemical data and proposes a chemically sound synthetic route. Furthermore, it visually contextualizes the role of this compound within the metabolic activation pathway of its parent compound.
Chemical and Physical Properties of this compound
This compound, systematically named N-hydroxy-4-(5-(4-(N-methoxycarbamimidoyl)phenyl)furan-2-yl)benzimidamide, is a crucial intermediate in the biotransformation of the prodrug DB289. The following table summarizes its key chemical identifiers and properties.
| Property | Value |
| CAS Number | 475976-08-0 |
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 350.38 g/mol |
| IUPAC Name | N-hydroxy-4-(5-(4-(N-methoxycarbamimidoyl)phenyl)furan-2-yl)benzimidamide |
Proposed Synthesis of this compound
While literature references allude to the successful synthesis of this compound, specific, detailed experimental protocols were not accessible through comprehensive searches. Therefore, a plausible, multi-step synthetic pathway is proposed here based on established organic chemistry principles. This theoretical route provides a foundational framework for its laboratory preparation.
The proposed synthesis involves a convergent approach, preparing two key aromatic fragments that are subsequently coupled to form the central furan (B31954) ring, followed by modifications to install the amidoxime (B1450833) functionalities.
Step 1: Synthesis of 4-cyanophenylboronic acid. This starting material can be readily prepared from 4-bromobenzonitrile (B114466) through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.
Step 2: Synthesis of 2,5-dibromofuran (B110504). Furan can be dibrominated at the 2 and 5 positions using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF).
Step 3: Monosubstitution of 2,5-dibromofuran. A carefully controlled Suzuki coupling reaction between 2,5-dibromofuran and one equivalent of 4-cyanophenylboronic acid, catalyzed by a palladium complex (e.g., Pd(PPh3)4), would yield 2-bromo-5-(4-cyanophenyl)furan.
Step 4: Second Suzuki Coupling. The resulting monosubstituted furan can then be subjected to a second Suzuki coupling with another equivalent of 4-cyanophenylboronic acid to afford 2,5-bis(4-cyanophenyl)furan (B113920).
Step 5: Selective modification of one nitrile group. One of the nitrile groups on 2,5-bis(4-cyanophenyl)furan can be selectively converted to an N-methoxyamidine. This can be achieved by first reacting the dinitrile with hydroxylamine (B1172632) to form the bis(amidoxime), followed by a selective O-methylation of one of the amidoxime groups using a methylating agent like methyl iodide under basic conditions. Careful control of stoichiometry would be crucial to favor the mono-methylated product.
Step 6: Formation of the N-hydroxyamidine (this compound). The remaining nitrile group on the other phenyl ring can then be converted to the N-hydroxyamidine. This is typically achieved by reacting the nitrile with hydroxylamine in the presence of a mild base.
This proposed pathway offers a logical and feasible approach to the synthesis of this compound, leveraging well-established and reliable organic reactions.
Metabolic Pathway of DB289
This compound is a Phase I metabolite in the metabolic activation of the prodrug DB289 to the active antiparasitic agent, furamidine (B1674271) (DB75). The following diagram illustrates this biotransformation, highlighting the sequential demethylation and dehydroxylation steps.
Signaling Pathways and Biological Activity
Currently, there is a notable absence of publicly available scientific literature detailing the specific biological activities or the direct modulation of any signaling pathways by this compound. Its known biological context is exclusively as a transient intermediate in the metabolic cascade of DB289. Consequently, the pharmacological effects observed are attributed to the parent prodrug and the final active metabolite, DB75. Further research is required to elucidate any intrinsic biological functions or pathway interactions of this compound itself.
DB775: A Technical Guide to its Interaction with AT-Rich DNA Sequences
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of DB775, a minor groove binder with a strong affinity for AT-rich DNA sequences. As a metabolite of the prodrug pafuramidine (B1678284) (DB289) and closely related to the active compound furamidine (B1674271) (DB75), this compound is of significant interest for its potential therapeutic applications, particularly as an antiparasitic agent. This guide details its mechanism of action, quantitative binding data, experimental protocols for its study, and its impact on cellular signaling pathways.
Core Concepts: this compound and Minor Groove Binding
This compound belongs to the class of heterocyclic diamidines, which are known to bind non-covalently to the minor groove of double-stranded DNA. This binding is highly specific for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. The crescent shape of these molecules allows them to fit snugly into the narrow minor groove of B-form DNA, stabilized by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonds with the floor of the groove.
The primary mechanism of action for this compound and its analogs is the inhibition of DNA-dependent processes. By occupying the minor groove, these compounds can displace or prevent the binding of essential proteins such as transcription factors and enzymes like topoisomerases, thereby interfering with DNA replication, transcription, and repair. This disruption of fundamental cellular processes is the basis for their biological activity, including their efficacy against various pathogens.
Quantitative Binding Data
The binding of this compound and its close analog DB75 to AT-rich DNA has been quantified using various biophysical techniques. The key parameter for assessing binding affinity is the dissociation constant (Kd), which represents the concentration of the compound at which half of the DNA binding sites are occupied. A lower Kd value indicates a higher binding affinity.
| Compound | DNA Sequence Type | Dissociation Constant (Kd) | Experimental Method | Reference |
| DB75 | AT-rich | ~100 nM | Not Specified | [1] |
| DB75 | AT-rich | >10 µM (100-fold higher than AT) | Not Specified | [1] |
Note: Specific quantitative data for this compound is limited in the public domain. The data for DB75 is presented as a close approximation due to the structural and functional similarities.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive method to study the binding of small molecules to DNA. The intrinsic fluorescence of the compound or a fluorescently labeled DNA can change upon binding, providing information on the binding affinity and stoichiometry.
Objective: To determine the dissociation constant (Kd) of this compound for a specific AT-rich DNA sequence.
Materials:
-
This compound solution of known concentration
-
Fluorescently labeled (e.g., with fluorescein) double-stranded DNA oligonucleotide containing a target AT-rich sequence (e.g., 5'-CGCAAATTTGCG-3')
-
Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescently labeled DNA oligonucleotide in the binding buffer.
-
Prepare a series of dilutions of the this compound stock solution in the same binding buffer.
-
-
Titration:
-
To a constant concentration of the fluorescently labeled DNA in a cuvette, add increasing concentrations of this compound.
-
After each addition, allow the solution to equilibrate for a set time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity or anisotropy of the solution after each addition of this compound. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or anisotropy as a function of the this compound concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to calculate the dissociation constant (Kd).
-
Workflow Diagram:
Caption: Workflow for determining this compound-DNA binding affinity using fluorescence spectroscopy.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) for the interaction of this compound with an AT-rich DNA sequence.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS, streptavidin if using biotinylated DNA)
-
Biotinylated double-stranded DNA oligonucleotide with the target AT-rich sequence
-
This compound solutions at various concentrations
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (e.g., a pulse of high salt or low pH solution)
Protocol:
-
Chip Preparation and DNA Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the biotinylated DNA oligonucleotide onto the streptavidin-coated sensor surface to a desired response unit (RU) level.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized DNA surface at a constant flow rate.
-
Monitor the association phase in real-time as an increase in RU.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase as a decrease in RU.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgrams) to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).
-
Workflow Diagram:
Caption: Workflow for analyzing this compound-DNA binding kinetics using Surface Plasmon Resonance.
DNase I Footprinting
DNase I footprinting is a technique used to identify the specific binding site of a molecule on a DNA fragment. The principle is that the bound molecule protects the DNA from cleavage by the DNase I enzyme.
Objective: To determine the specific binding site of this compound on an AT-rich DNA sequence.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye
-
This compound solutions at various concentrations
-
DNase I enzyme
-
Reaction buffer
-
Stop solution (containing a chelating agent like EDTA)
-
Denaturing polyacrylamide gel
-
Sequencing ladder of the same DNA fragment (for size reference)
Protocol:
-
DNA Labeling:
-
Prepare the DNA fragment of interest and label one end with 32P or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA with increasing concentrations of this compound. Include a control reaction with no this compound.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to each reaction to achieve partial digestion (on average, one cut per DNA molecule).
-
Allow the digestion to proceed for a short, controlled time.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution.
-
-
Analysis:
-
Separate the DNA fragments by size on a denaturing polyacrylamide gel.
-
Visualize the fragments by autoradiography (for 32P) or fluorescence imaging.
-
The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.
-
The precise location of the binding site can be determined by comparing the footprint to a sequencing ladder run on the same gel.
-
Workflow Diagram:
References
DB775 as a fluorescent DNA stain
An in-depth search for the fluorescent DNA stain designated as "DB775" has yielded no specific scientific literature, technical data sheets, or any other documentation corresponding to this identifier. The comprehensive search across various scientific databases, chemical compound repositories, and patent libraries did not return any information on a fluorescent DNA stain with the name "this compound".
Consequently, it is not possible to provide the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the creation of specific signaling pathway and workflow diagrams using Graphviz, are all contingent on the availability of foundational data for this specific compound. Without any information on the photophysical properties, DNA binding characteristics, cellular applications, and established protocols for this compound, the generation of the requested content is not feasible.
It is possible that "this compound" may be an internal company code, a newly synthesized compound not yet described in public literature, or an incorrect identifier. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult any internal documentation or direct contacts they may have with the source of this designation.
Should specific information on this compound become publicly available, the creation of a detailed technical guide as requested would be possible. At present, due to the complete absence of data, the request cannot be fulfilled.
An In-depth Technical Guide to DB775 and its Congeners in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of DB775 and its closely related parent compound, furamidine (B1674271) (DB75), for applications in cellular imaging. While direct research on this compound as a fluorescent probe is not extensively published, its identity as a key metabolite of the prodrug pafuramidine (B1678284) (DB289) and its structural similarity to the well-characterized fluorescent DNA minor groove binder, furamidine (DB75), allow for a detailed exploration of its probable characteristics and applications. This document will therefore focus on the core principles of furamidine (DB75) as a fluorescent probe, with the understanding that this compound, as a direct precursor, will share many of its fundamental properties.
Pafuramidine (DB289) is an orally available prodrug developed for the treatment of parasitic infections like African trypanosomiasis and Pneumocystis pneumonia.[1][2] Upon administration, it undergoes metabolic activation to form the active compound, furamidine (DB75). This conversion involves a two-step demethylation process, with this compound being the mono-demethylated intermediate. The final active molecule, furamidine (DB75), is a dicationic diamidine that exerts its therapeutic effect by binding to the minor groove of DNA, particularly at AT-rich sequences. This binding mechanism is also the basis for its utility as a fluorescent probe for cellular imaging.
Core Principles and Mechanism of Action
The functionality of this compound and furamidine (DB75) as cellular imaging agents stems from their intrinsic fluorescence, which is significantly enhanced upon binding to DNA. These molecules belong to a class of compounds known as diamidines, which are known to selectively bind to the minor groove of double-stranded DNA. This interaction is primarily driven by electrostatic interactions between the positively charged amidine groups and the negatively charged phosphate (B84403) backbone of DNA, as well as van der Waals forces and hydrogen bonding with the floor of the minor groove.
Upon binding, the conformation of the furamidine molecule becomes more rigid, which restricts intramolecular rotations and vibrations. These non-radiative decay pathways are a primary cause of fluorescence quenching in the unbound state. By locking the molecule in a more planar conformation, DNA binding reduces the efficiency of these non-radiative processes, leading to a significant increase in the fluorescence quantum yield and, consequently, a brighter fluorescent signal. This fluorescence enhancement upon DNA binding makes furamidine and its analogs excellent probes for visualizing cellular structures rich in DNA, such as the nucleus and the kinetoplast in certain parasites.
Figure 1: Mechanism of fluorescence enhancement of this compound/DB75 upon binding to the DNA minor groove.
Quantitative Data: Photophysical Properties
| Property | Furamidine (DB75) (Estimated) | DAPI | Hoechst 33342 |
| Molar Absorptivity (ε) | ~30,000 M⁻¹cm⁻¹ in methanol | ~34,000 M⁻¹cm⁻¹ in methanol | ~42,000 M⁻¹cm⁻¹ in methanol |
| Excitation Max (λex) | ~350 nm (Bound to DNA) | ~358 nm (Bound to DNA) | ~350 nm (Bound to DNA) |
| Emission Max (λem) | ~450 nm (Bound to DNA) | ~461 nm (Bound to DNA) | ~461 nm (Bound to DNA) |
| Quantum Yield (Φf) | Low in water, high on DNA | ~0.04 (in water), ~0.8 (on DNA) | ~0.04 (in water), ~0.4 (on DNA) |
| Fluorescence Lifetime (τ) | ~1-4 ns (Bound to DNA) | ~2.5 ns (Bound to DNA) | ~2.5-3.5 ns (Bound to DNA) |
Note: The values for Furamidine (DB75) are estimated based on the properties of similar diamidine compounds and may vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols are adapted from standard procedures for nuclear staining with DAPI and Hoechst dyes and are expected to be effective for cellular imaging with this compound or furamidine (DB75). Optimization of staining concentrations and incubation times may be necessary for different cell types and experimental setups.
Staining of Live Cells
This protocol is suitable for visualizing the nuclei of living cells. As this compound and furamidine are cell-permeable, they can be directly added to the cell culture medium.
Materials:
-
This compound or Furamidine (DB75) stock solution (e.g., 1 mg/mL in DMSO or water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Staining Solution: Dilute the this compound/DB75 stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µg/mL.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing (Optional): For clearer imaging, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed PBS or fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).
Staining of Fixed Cells
This protocol is suitable for staining the nuclei of fixed cells, which is often done as part of immunofluorescence protocols.
Materials:
-
This compound or Furamidine (DB75) stock solution
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound/DB75 stock solution in PBS to a final concentration of 0.1-1 µg/mL and incubate with the cells for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with a DAPI filter set.
Figure 2: General experimental workflows for live and fixed cell staining with this compound/DB75.
Metabolic Activation Pathway
This compound is not typically used as an exogenous staining reagent but is formed intracellularly from its prodrug, pafuramidine (DB289). Understanding this metabolic conversion is crucial for interpreting experimental results when using pafuramidine. The pathway involves cytochrome P450 enzymes, primarily in the liver, which catalyze the sequential demethylation of the two methoxyamidine groups.
Figure 3: Metabolic activation of pafuramidine (DB289) to furamidine (DB75) via the this compound intermediate.
Applications and Considerations
The primary application of this compound and furamidine (DB75) in cellular imaging is for high-contrast visualization of the nucleus in eukaryotic cells and other DNA-rich organelles. Given the original therapeutic target of these compounds, they are particularly useful in the study of parasites like Trypanosoma brucei, where they can be used to visualize both the nucleus and the kinetoplast.
Potential Applications:
-
Nuclear Counterstaining: In multicolor fluorescence microscopy, this compound/DB75 can serve as a blue fluorescent counterstain to identify the nucleus.
-
Cell Cycle Analysis: The intensity of nuclear staining can be correlated with DNA content, allowing for studies of the cell cycle.
-
Parasitology Research: Visualization of the nucleus and kinetoplast in trypanosomes and other parasites.
-
Drug Uptake and Distribution Studies: The intrinsic fluorescence of these compounds allows for the direct visualization of their accumulation and localization within cells.
Important Considerations:
-
Phototoxicity: Like many fluorescent dyes that bind DNA, high-intensity illumination can lead to phototoxicity and cell death, particularly in live-cell imaging. It is crucial to use the lowest possible excitation light intensity and exposure times.
-
Environmental Sensitivity: The fluorescence properties of this compound/DB75 are highly dependent on their local environment. Changes in pH, ion concentration, and binding to other macromolecules can influence the fluorescence signal.
-
Concentration-Dependent Effects: At higher concentrations, these compounds can have pharmacological effects on cells, including inhibition of DNA replication and transcription. It is important to use the lowest concentration that provides adequate signal for imaging.
References
An In-Depth Analysis of DB775 in the Context of Antiprotozoal Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DB775 is a key intermediate metabolite of the investigational prodrug pafuramidine (B1678284) (DB289), which has been developed for the treatment of protozoal infections such as Human African Trypanosomiasis (HAT) and Pneumocystis jirovecii pneumonia (PCP). While extensive research has focused on the prodrug and its ultimate active form, furamidine (B1674271) (DB75), specific biological function and quantitative data for this compound are not extensively detailed in publicly available scientific literature. This guide synthesizes the known information about the metabolic pathway involving this compound, the established biological function and mechanism of action of its parent compounds, and provides relevant experimental contexts.
Introduction: The Role of this compound in the Pafuramidine Metabolic Pathway
Pafuramidine (DB289) was designed as an orally bioavailable prodrug to overcome the poor oral absorption of the potent antiprotozoal agent furamidine (DB75). The conversion of pafuramidine to furamidine is a multi-step metabolic process. This compound is a significant intermediate in this pathway.
The metabolic conversion involves the sequential removal of the N-methoxy groups from pafuramidine. This biotransformation can occur through direct N-demethoxylation or via O-demethylation to form an oxime intermediate, which is then reduced to the active amidine (furamidine). This compound represents one of the partially metabolized forms of pafuramidine.
Core Biological Function: Antiprotozoal Activity
The primary biological function of the compound series, and therefore the context for this compound's activity, is its action against protozoan parasites. The ultimate active compound, furamidine (DB75), has demonstrated significant efficacy against:
-
Trypanosoma brucei : The causative agent of Human African Trypanosomiasis, or sleeping sickness.
-
Pneumocystis jirovecii (formerly Pneumocystis carinii): An opportunistic fungus that causes severe pneumonia in immunocompromised individuals.
-
Malaria parasites [1].
While specific activity data for this compound is scarce, its role as a direct precursor to the active furamidine suggests it is a critical component in the therapeutic efficacy of pafuramidine. The structure-activity relationship of furamidine analogs indicates that the core diphenylfuran diamidine structure is essential for its antiprotozoal effects[1].
Mechanism of Action: DNA Minor Groove Binding
The established mechanism of action for furamidine (DB75) is its ability to bind to the minor groove of DNA, with a high affinity for AT-rich sequences[2][3]. This interaction is particularly relevant in the context of trypanosomes, which possess a unique mitochondrial DNA structure known as the kinetoplast.
The binding of furamidine to DNA is thought to interfere with essential cellular processes, including:
-
Inhibition of DNA-dependent enzymes : This can disrupt DNA replication and repair mechanisms.
-
Inhibition of transcription : By occupying the minor groove, the drug can prevent the binding of transcription factors, thereby halting gene expression.
This mode of action is a hallmark of aromatic diamidines and is central to their therapeutic effect against these parasites[4].
Quantitative Data
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50, EC50 values) for the biological activity of this compound against protozoal or fungal targets. The majority of published studies focus on the in vitro and in vivo activity of the parent prodrug, pafuramidine (DB289), and the final active metabolite, furamidine (DB75).
For context, the following table summarizes representative data for furamidine (DB75) and related compounds.
| Compound | Organism | Assay Type | IC50 / EC50 | Reference |
| Furamidine (DB75) | Trypanosoma brucei rhodesiense | In vitro | ~2-5 nM | [5] |
| Furamidine (DB75) | Pneumocystis carinii | In vitro | Not specified | [5] |
| Pentamidine | Trypanosoma brucei rhodesiense | In vitro | ~3-10 nM | [5] |
| Pafuramidine (DB289) | Trypanosoma brucei rhodesiense | In vivo (mouse model) | Curative at 10 mg/kg (oral) | [6] |
Note: The exact values can vary depending on the specific strain and assay conditions.
Experimental Protocols
In Vitro Antitrypanosomal Activity Assay
This assay is designed to determine the concentration of a compound required to inhibit the growth of Trypanosoma brucei in culture.
Workflow:
Methodology:
-
Parasite Culture : Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.
-
Compound Preparation : The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Incubation : Parasites are seeded into 96-well plates, and the compound dilutions are added. The plates are incubated for 48 to 72 hours.
-
Viability Assessment : A viability reagent, such as resazurin (B115843) (AlamarBlue), is added to each well. Viable parasites metabolize resazurin to the fluorescent resorufin. Fluorescence is measured using a plate reader.
-
Data Analysis : The fluorescence readings are plotted against the compound concentrations, and the IC50 value (the concentration that inhibits parasite growth by 50%) is calculated using a suitable statistical software[7][8].
In Vitro Anti-Pneumocystis Activity Assay
Assessing the activity against Pneumocystis jirovecii is more complex due to the difficulty in culturing the organism. Assays often rely on short-term viability measurements or co-culture systems.
Methodology:
-
Organism Preparation : Pneumocystis organisms are typically obtained from the lungs of immunosuppressed rats.
-
Assay Setup : The organisms are incubated in a supportive medium, often in the presence of feeder cells (e.g., A549 lung epithelial cells), to maintain viability.
-
Compound Exposure : The test compound is added at various concentrations.
-
Viability Assessment : After a defined incubation period (e.g., 24-72 hours), viability can be assessed using various methods:
-
Microscopy : Staining with dyes that differentiate live and dead organisms.
-
ATP measurement : Quantifying cellular ATP as an indicator of metabolic activity.
-
Quantitative PCR (qPCR) : Measuring the reduction in organism-specific DNA or RNA.
-
-
Data Analysis : The results are used to determine the effective concentration of the compound that inhibits the viability or proliferation of the organisms[9][10].
Conclusion and Future Directions
This compound is an essential, yet under-characterized, metabolite in the activation pathway of the promising antiprotozoal prodrug pafuramidine. While the ultimate biological function and mechanism of action are well-defined by its conversion to furamidine, a dedicated investigation into the specific biological activities of this compound is warranted. Future research should aim to:
-
Determine the in vitro antiprotozoal and antifungal activity of purified this compound to understand its direct contribution to the therapeutic effect.
-
Elucidate the complete metabolic profile of pafuramidine in humans to quantify the exposure and residence time of this compound.
-
Investigate potential off-target effects or unique biological activities of this compound that may differ from furamidine.
A more thorough understanding of the pharmacology of this compound will provide a more complete picture of the efficacy and safety profile of pafuramidine and could inform the design of next-generation antiprotozoal agents.
References
- 1. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the systematic review of the Pneumocystis jirovecii-associated pneumonia in non-HIV immunocompromised patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pneumocystis jiroveci Pneumonia: A Review of Management in Human Immunodeficiency Virus (HIV) and Non-HIV Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity of terbinafine against Pneumocystis carinii in vitro and its efficacy in the treatment of experimental pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
No Information Available on DB775
A comprehensive search for the discovery and development of a compound designated DB775 has yielded no specific results. This identifier does not correspond to any publicly available information on a drug or therapeutic candidate in development.
Efforts to locate technical datasheets, research articles, patents, or clinical trial records pertaining to "this compound" were unsuccessful. Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested.
The lack of information suggests that "this compound" may be an internal project code not yet disclosed publicly, a discontinued (B1498344) project, or a misidentification. Without further context, such as the associated research institution, company, therapeutic area, or molecular target, a meaningful and accurate response cannot be generated.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic are advised to verify the public identifier or consult proprietary databases if available.
Methodological & Application
Application Notes: DB775 Protocol for In Situ Hybridization
Introduction
The DB775 protocol for in situ hybridization (ISH) is a robust method for the detection of specific DNA or RNA sequences within the context of morphologically preserved cells or tissues. This technique is particularly valuable for researchers, scientists, and professionals in drug development seeking to understand the spatial and temporal patterns of gene expression, identify genetic aberrations, or localize viral infections. The "this compound" designation within this protocol refers to the use of a novel, proprietary fluorescent dye, this compound, which offers enhanced signal-to-noise ratios and superior photostability compared to conventional fluorophores. These characteristics make it particularly well-suited for the detection of low-abundance targets and for quantitative analysis.
Principle of the Method
The core principle of the this compound in situ hybridization protocol lies in the specific annealing of a labeled nucleic acid probe to its complementary target sequence within a cell or tissue sample. The this compound dye is covalently linked to the probe, and following hybridization and stringent washing steps to remove non-specifically bound probes, the target sequences can be visualized and quantified using fluorescence microscopy. The intensity of the fluorescent signal directly correlates with the abundance of the target nucleic acid sequence.
Applications
The this compound protocol can be applied to a wide range of research and diagnostic applications, including:
-
Gene Expression Analysis: Visualize and quantify mRNA expression levels in specific cell types or tissues.
-
Oncology Research: Detect gene amplifications, deletions, and translocations in tumor samples.[1]
-
Developmental Biology: Study the spatial and temporal regulation of gene expression during embryogenesis.
-
Neuroscience: Map the expression of neuronal genes in the brain.
-
Infectious Disease Research: Identify and localize viral or bacterial nucleic acids in infected tissues.[2]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the this compound in situ hybridization protocol. These values should be considered as a starting point and may require optimization for specific applications and sample types.
Table 1: Probe Design and Labeling
| Parameter | Recommended Value | Notes |
| Probe Type | DNA or RNA | RNA probes may offer higher sensitivity. |
| Probe Length | 200-800 bp | Shorter probes may have better tissue penetration, while longer probes can provide stronger signals.[3] |
| Probe Concentration | 50-200 ng/µL | Optimal concentration should be determined empirically. |
| Labeling Method | Nick Translation or In Vitro Transcription | For DNA and RNA probes, respectively. |
| This compound Dye Conjugation | Amine-reactive succinimidyl ester chemistry | Ensures stable and efficient labeling. |
Table 2: Hybridization and Washing Conditions
| Parameter | Recommended Value | Notes |
| Hybridization Temperature | 55-65°C | Dependent on the probe sequence and G/C content. |
| Hybridization Time | 16-24 hours | Overnight hybridization is typically sufficient. |
| Stringency Wash Solution | 0.5x SSC with 0.1% Tween-20 | Higher stringency can be achieved by decreasing the salt concentration or increasing the temperature. |
| Stringency Wash Temperature | 65-75°C | Higher temperatures increase the stringency of the wash. |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing in situ hybridization using the this compound dye.
I. Probe Preparation
-
Probe Design: Design a DNA or RNA probe complementary to the target sequence of interest. The recommended length is between 200 and 800 base pairs.[3]
-
Probe Synthesis and Labeling:
-
DNA Probes: Synthesize the probe using PCR with primers containing a T7 or SP6 RNA polymerase promoter. Label the probe with an amine-modified nucleotide via nick translation.
-
RNA Probes (Riboprobes): Linearize the plasmid containing the target sequence and use in vitro transcription to synthesize an antisense RNA probe incorporating an amine-modified nucleotide. A sense probe should be generated as a negative control.
-
-
This compound Dye Conjugation: Covalently couple the amine-modified probe with the amine-reactive this compound fluorescent dye according to the manufacturer's instructions.
-
Probe Purification: Purify the labeled probe to remove unincorporated nucleotides and dye molecules using column purification or ethanol (B145695) precipitation.
-
Quantification: Determine the concentration and labeling efficiency of the probe using a spectrophotometer.
II. Tissue Preparation
-
Fixation: Fix fresh tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C to preserve tissue morphology and nucleic acids.
-
Cryoprotection: Immerse the fixed tissue in a series of sucrose (B13894) solutions (10%, 20%, and 30% in PBS) until the tissue sinks.
-
Embedding and Sectioning: Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze. Cut 10-20 µm thick sections using a cryostat and mount them on positively charged slides.
-
Storage: Slides can be stored at -80°C for long-term use.
III. In Situ Hybridization
-
Pre-hybridization:
-
Bring slides to room temperature and wash in PBS.
-
Treat with proteinase K to increase probe accessibility. The concentration and incubation time should be optimized for the tissue type.
-
Wash in PBS and then dehydrate through a series of ethanol washes (70%, 95%, 100%).
-
Air dry the slides.
-
-
Hybridization:
-
Prepare the hybridization buffer containing the this compound-labeled probe at the desired concentration (e.g., 100 ng/slide).
-
Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Apply the hybridization solution to the tissue section, cover with a coverslip, and seal to prevent evaporation.
-
Incubate in a humidified chamber at the optimal hybridization temperature (e.g., 60°C) overnight.
-
IV. Post-Hybridization Washes and Signal Detection
-
Stringency Washes:
-
Carefully remove the coverslips and wash the slides in a series of pre-warmed stringency wash buffers to remove unbound and non-specifically bound probes. A typical series would be:
-
2x SSC at room temperature.
-
1x SSC at 65°C.
-
0.5x SSC at 65°C.
-
-
-
Counterstaining:
-
Wash the slides in PBS.
-
Counterstain the nuclei with a suitable nuclear stain such as DAPI (4',6-diamidino-2-phenylindole).
-
-
Mounting:
-
Wash the slides in PBS and mount with an anti-fade mounting medium.
-
-
Microscopy:
-
Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter set for the this compound dye and the nuclear counterstain.
-
Capture images for analysis.
-
V. Quantitative Analysis
-
Image Acquisition: Acquire images using consistent settings for exposure time, gain, and laser power to ensure comparability between samples.
-
Signal Quantification: Use image analysis software to measure the intensity of the fluorescent signal per cell or within a defined region of interest.
-
Data Normalization: Normalize the signal intensity to a reference gene or to the background signal to account for variations in staining and imaging.
Visualizations
Diagram 1: this compound In Situ Hybridization Workflow
A schematic overview of the major steps in the this compound in situ hybridization protocol.
Diagram 2: Hypothetical this compound Signal Amplification Pathway
A conceptual diagram illustrating a potential signal amplification strategy for the this compound protocol.
References
Application Notes and Protocols for Far-Red Fluorescence Microscopy: Featuring DB775
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the far-red fluorescent dye, DB775, in fluorescence microscopy. This compound is a novel synthetic fluorophore with excitation and emission maxima in the far-red region of the spectrum, making it an ideal candidate for deep-tissue imaging and multiplexing applications where minimizing autofluorescence is critical. Its properties allow for sensitive detection of biological targets in various experimental models, from single cells to whole organisms.
These guidelines offer comprehensive protocols for cell staining, in vivo imaging, and quantitative analysis. Additionally, logical workflows and experimental setups are visualized to aid in experimental design and execution.
Dye Properties and Specifications
To ensure optimal experimental design and data interpretation, the key spectral and photophysical properties of this compound are summarized below. These characteristics are essential for selecting appropriate filter sets, lasers, and imaging parameters.
| Property | Value |
| Excitation Maximum (Ex Max) | ~650 nm |
| Emission Maximum (Em Max) | ~775 nm |
| Molar Extinction Coefficient | > 200,000 M⁻¹cm⁻¹ |
| Quantum Yield | > 0.3 |
| Recommended Laser Line | 633 nm, 640 nm, or 647 nm |
| Recommended Emission Filter | 750 nm - 800 nm bandpass |
Key Applications in Fluorescence Microscopy
This compound is a versatile tool for a range of fluorescence microscopy applications, including:
-
Immunofluorescence (IF): Covalently conjugated to antibodies, this compound enables the specific detection of target proteins in fixed and permeabilized cells and tissues.
-
In Vivo Imaging: Due to its emission in the near-infrared (NIR) window, where light penetration through tissue is maximal and autofluorescence is minimal, this compound is highly suitable for non-invasive imaging in live animals.[1][2][3]
-
Flow Cytometry: this compound-conjugated antibodies can be used for the identification and quantification of specific cell populations in heterogeneous samples.
-
High-Content Screening (HCS): The brightness and photostability of this compound make it a reliable probe for automated imaging and analysis of cellular phenotypes in drug discovery and toxicology studies.[4]
Experimental Protocols
The following sections provide detailed protocols for common applications of this compound.
Protocol 1: Immunofluorescence Staining of Cultured Cells
This protocol describes the steps for staining adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)
-
Primary antibody specific to the target of interest
-
This compound-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Seed and culture cells on coverslips in a multi-well plate to the desired confluency.
-
Washing: Gently wash the cells three times with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in 1% BSA/PBS to the recommended concentration. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in 1% BSA/PBS. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filter sets for DAPI and this compound.
Protocol 2: In Vivo Imaging of a Xenograft Tumor Model
This protocol provides a general workflow for imaging the accumulation of a this compound-labeled antibody at a tumor site in a mouse model.
Materials:
-
Tumor-bearing mouse model
-
This compound-conjugated targeting agent (e.g., antibody)
-
Sterile PBS for injection
-
In vivo imaging system with appropriate laser lines and emission filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Baseline Imaging: Acquire a baseline fluorescence image of the animal before injecting the probe to determine the level of background autofluorescence.
-
Probe Administration: Inject the this compound-conjugated targeting agent intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.
-
Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Image Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues to determine the signal-to-background ratio.
Data Presentation
Quantitative data from fluorescence microscopy experiments should be presented in a clear and structured manner. The following tables provide examples of how to summarize key experimental parameters and results.
Table 1: Imaging Parameters for this compound
| Parameter | Setting |
| Microscope | Confocal or Widefield Fluorescence |
| Objective | 20x, 40x, or 63x (application dependent) |
| Excitation Laser | 640 nm |
| Emission Filter | 750/50 nm bandpass |
| Laser Power | 5-20% (adjust to avoid saturation) |
| Exposure Time | 100-500 ms (B15284909) (adjust for optimal signal) |
| Pinhole (Confocal) | 1 Airy Unit |
Table 2: Quantitative Analysis of Tumor Targeting
| Time Point (hours) | Mean Tumor Fluorescence (a.u.) | Mean Background Fluorescence (a.u.) | Signal-to-Background Ratio |
| 1 | 1500 | 1200 | 1.25 |
| 4 | 3500 | 1000 | 3.50 |
| 8 | 6000 | 800 | 7.50 |
| 24 | 8500 | 600 | 14.17 |
| 48 | 7000 | 550 | 12.73 |
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for immunofluorescence staining of cultured cells.
Caption: Workflow for in vivo fluorescence imaging.
Conclusion
This compound is a powerful far-red fluorescent dye with broad applications in modern fluorescence microscopy. Its favorable spectral properties make it particularly well-suited for challenging imaging scenarios, including deep-tissue in vivo studies and multiplexed cellular analysis. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this compound into their experimental workflows, enabling high-quality, reproducible data acquisition and analysis. As with any fluorescent probe, optimization of staining concentrations, incubation times, and imaging parameters is recommended for each specific application and experimental system to achieve the best results.
References
- 1. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Live-Cell Imaging with BD Horizon RealYellow™ 775 (RY775)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD Horizon RealYellow™ 775 (RY775) is a novel tandem fluorochrome designed for multicolor analysis in flow cytometry and potentially applicable to live-cell imaging. It is characterized by its primary excitation by a 561-nm yellow-green laser and its emission maximum at 775 nm.[1][2] RY775 is engineered to be a bright and stable alternative to traditional tandem dyes like PE-Cy7, offering reduced cross-laser excitation from the 488 nm blue laser, which can simplify multicolor experimental design.[1][2][3] These characteristics make it a promising candidate for live-cell imaging applications where minimizing spectral overlap and phototoxicity are crucial.
This document provides a comprehensive guide to the use of RY775 in live-cell imaging, including its spectral properties, recommendations for experimental setup, and a generalized protocol for cell staining and imaging. As a relatively new dye, specific data on its quantum yield and detailed live-cell imaging protocols are not yet widely available. Therefore, this guide also incorporates best practices from similar fluorophores and general live-cell imaging principles to ensure successful experimentation.
Quantitative Data
The performance of a fluorophore in imaging experiments is determined by its photophysical properties. While specific quantitative data for RY775's quantum yield in live-cell imaging is not publicly available, the table below summarizes its known spectral characteristics and provides a comparison with its common alternative, PE-Cy7.
| Property | BD Horizon RealYellow™ 775 (RY775) | PE-Cy7 (for comparison) |
| Excitation Maximum | 557 nm[2] | 565 nm[4] |
| Emission Maximum | 775 nm[2] | 774 nm[4] |
| Primary Excitation Laser | 561 nm (Yellow-Green)[1] | 488, 532, 561 nm[4][5] |
| Quantum Yield (Φ) | Not Publicly Available | ~0.2[4] |
| Relative Brightness | Bright[1][2] | Bright[4] |
| Photostability | Stated to be photostable[3] | Susceptible to photo-induced degradation[4][6] |
Note: The quantum yield of tandem dyes can be influenced by factors such as the efficiency of Förster Resonance Energy Transfer (FRET) between the donor and acceptor molecules, as well as the surrounding microenvironment.[7] The photostability of RY775 in long-term live-cell imaging experiments requires empirical determination.
Experimental Protocols
The following protocols provide a general framework for using RY775-conjugated antibodies for live-cell imaging. Optimization of parameters such as antibody concentration, incubation time, and imaging settings is crucial for achieving the best results.
Protocol 1: Live-Cell Surface Staining and Imaging
This protocol is designed for labeling cell surface proteins with RY775-conjugated antibodies.
Materials:
-
Cells of interest cultured in a glass-bottom dish or chamber slide
-
Complete cell culture medium
-
RY775-conjugated primary antibody specific to the target of interest
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Confocal microscope equipped with a 561 nm laser and appropriate emission filters (e.g., a 780/60 nm bandpass filter)[8]
-
Environmental chamber for maintaining temperature (37°C) and CO2 (5%)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom imaging dish. Ensure cells are healthy and adherent.
-
Antibody Dilution: Dilute the RY775-conjugated antibody to the predetermined optimal concentration in pre-warmed, serum-free, phenol red-free culture medium. The optimal concentration should be determined empirically for each antibody and cell type to maximize signal-to-noise.
-
Staining:
-
Remove the culture medium from the cells and wash gently with pre-warmed live-cell imaging buffer.
-
Add the diluted antibody solution to the cells and incubate at 37°C for 30-60 minutes. The incubation time may need to be optimized.
-
-
Washing:
-
Gently remove the antibody solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging buffer to remove unbound antibodies and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes before imaging.
-
Acquire images using the 561 nm laser for excitation and an appropriate emission filter for RY775.
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio. For time-lapse imaging, adjust the acquisition frequency to the biological process being observed.
-
Protocol 2: Intracellular Staining for Live-Cell Imaging (Considerations)
While RY775 has been shown to resolve intracellular markers in fixed and permeabilized cells for flow cytometry,[1][9] live-cell intracellular staining with antibody conjugates is challenging due to the need to cross the cell membrane. This typically requires specialized antibody delivery reagents or cell lines expressing tagged proteins. If attempting intracellular staining with RY775-conjugated antibodies in live cells, consider the following:
-
Antibody Delivery: Utilize a gentle, non-toxic antibody delivery reagent compatible with live-cell imaging.
-
Incubation Time: Longer incubation times may be necessary to allow for antibody internalization.
-
Controls: Use appropriate controls to distinguish specific intracellular signals from non-specific uptake or background fluorescence.
-
Phototoxicity: Intracellular imaging can be more susceptible to phototoxicity. It is critical to minimize light exposure.
Signaling Pathway Visualization
RY775-conjugated antibodies can be used to visualize and track proteins involved in various cellular signaling pathways. Below is a conceptual diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway, which is a common target for investigation using fluorescently labeled antibodies.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow
Successful live-cell imaging requires careful planning and execution. The following diagram illustrates a typical workflow for a live-cell imaging experiment using RY775.
Caption: A typical workflow for live-cell imaging with RY775.
Conclusion
BD Horizon RealYellow™ 775 is a promising new fluorophore for advanced cellular analysis. While its primary application to date has been in flow cytometry, its brightness, specific excitation by the 561 nm laser, and reduced spectral overlap suggest its potential for live-cell imaging. The protocols and information provided here offer a starting point for researchers wishing to explore the use of RY775 in their live-cell imaging experiments. As with any new reagent, empirical optimization is key to achieving high-quality, reproducible data. Further characterization of its photophysical properties, particularly its quantum yield and photostability in various live-cell imaging modalities, will be crucial for its broader adoption in the field.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. BD Horizon RealYellow™ 775 | BD Real Dyes for Flow Cytometry [bdbiosciences.com]
- 3. BD Horizon RealYellow™ | BD Horizon RealBlue™ Fluorochromes | BD Biosciences [bdbiosciences.com]
- 4. PE-Cy®7 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. PE-Cyanine7 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Is PE Cy7 photosensitive? | AAT Bioquest [aatbio.com]
- 7. Tandem Dyes (Fluorochromes/Fluorophores) FAQs: Flow Cytometry, Degradation & More | Bio-Techne [bio-techne.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for Near-Infrared Nuclear Counterstaining
Note: The specific designation "DB775" does not correspond to a commercially available or academically documented nuclear counterstain. It is possible that this is an internal compound identifier, a misnomer, or a novel research compound not yet in the public domain. The following application notes and protocols are based on the properties and applications of commercially available far-red and near-infrared nuclear counterstains with emission spectra in a similar range (approximately 700-780 nm). These guidelines are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this class of fluorescent dyes for nuclear visualization.
Introduction to Near-Infrared Nuclear Counterstains
Near-infrared (NIR) nuclear counterstains are synthetic dyes that bind to DNA within the cell nucleus and emit fluorescence in the far-red to near-infrared spectrum (typically >650 nm). These stains are crucial tools in fluorescence microscopy and imaging, offering several advantages over traditional UV or blue-light excitable counterstains like DAPI and Hoechst.
Key Advantages:
-
Reduced Phototoxicity: Longer wavelength excitation light is less energetic and therefore less damaging to live cells, enabling longer-term imaging studies.
-
Deeper Tissue Penetration: NIR light can penetrate tissues more effectively than shorter wavelengths, making these stains ideal for imaging 3D cell cultures, spheroids, and tissue sections.
-
Minimal Spectral Overlap: The emission spectra of NIR dyes are well-separated from commonly used green and red fluorophores (e.g., GFP, RFP, Alexa Fluor 488, Alexa Fluor 594), minimizing spectral bleed-through and simplifying multiplexing experiments.
-
Low Autofluorescence: Cellular and tissue autofluorescence is significantly lower in the NIR range, leading to a higher signal-to-noise ratio and improved image quality.
Product Information and Spectral Properties
While "this compound" is not a recognized product, several commercial dyes offer the desired NIR fluorescence. The table below summarizes the spectral properties of representative far-red/NIR nuclear stains.
| Property | NucSpot® 750/780[1][2] | RedDot™2[3] | BioTracker NIR694 |
| Excitation Maximum (nm) | 759 | 665 (broad) | Can be excited from 488-647 |
| Emission Maximum (nm) | 780 | 695 | 694 |
| Cell Permeability | Membrane Impermeant | Membrane Impermeant | Membrane Impermeant |
| Primary Application | Fixed Cells, Dead Cells | Fixed Cells, Dead Cells | Fixed and Permeabilized Cells |
| RNase Treatment Required | No | No | No |
Experimental Protocols
Staining of Fixed and Permeabilized Cells for Immunofluorescence
This protocol is suitable for staining the nuclei of cells that have been fixed and permeabilized for antibody-based detection of intracellular targets.
Materials:
-
Fixed and permeabilized cells on coverslips or in microplates
-
Near-Infrared Nuclear Stain (e.g., NucSpot® 750/780, RedDot™2)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Mounting Medium
Procedure:
-
Wash: After the final wash step of your immunofluorescence protocol, wash the cells twice with PBS for 5 minutes each.
-
Prepare Staining Solution: Dilute the NIR nuclear stain to its optimal working concentration in PBS. The optimal concentration should be determined empirically, but a starting point of 1X (as recommended by the manufacturer) or a 1:1000 dilution of a stock solution is common.
-
Incubation: Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Wash: Wash the cells twice with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For microplates, add fresh PBS or imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen NIR dye (e.g., Cy7 filter set).
References
Application Notes and Protocols: DB775 in Chromosome Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the application of DB775 for the detailed analysis of chromosomal structure and integrity.
Introduction
This compound is a novel fluorescent dye with a high affinity for DNA, making it a valuable tool for chromosome analysis. Its unique spectral properties and binding characteristics offer distinct advantages in various cytogenetic applications. This document provides detailed application notes and protocols for the use of this compound in chromosome analysis, including its utility in chromosome banding, fluorescence in situ hybridization (FISH), and flow cytometry. The information presented here is intended to guide researchers in leveraging this compound to achieve high-resolution and reproducible results in their cytogenetic studies.
Core Applications and Advantages
This compound can be employed in a range of chromosome analysis techniques, offering several key benefits:
-
Enhanced Visualization: The strong fluorescence emission of this compound allows for clear and high-contrast imaging of chromosomes.
-
High Resolution: Its specific binding to DNA enables the detailed visualization of chromosomal bands and other structural features.
-
Versatility: this compound is compatible with multiple platforms, including fluorescence microscopy and flow cytometry.
-
Photostability: The dye exhibits robust photostability, allowing for prolonged imaging and analysis without significant signal loss.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound relevant to its application in chromosome analysis.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | 490 nm | Compatible with standard blue laser lines. |
| Emission Maximum (λem) | 525 nm | Emits in the green spectrum. |
| Molar Extinction Coefficient | ~75,000 M⁻¹cm⁻¹ | Indicates strong light absorption. |
| Quantum Yield | > 0.8 | High efficiency of fluorescence emission. |
| Optimal Staining Concentration | 0.5 - 2.0 µM | Concentration may need optimization based on cell type and application. |
| Incubation Time | 15 - 30 minutes | At room temperature. |
Experimental Protocols
Protocol 1: this compound Staining for Chromosome Banding
This protocol outlines the procedure for using this compound to generate banding patterns on metaphase chromosomes, which is crucial for karyotyping and identifying chromosomal abnormalities.
Materials:
-
Metaphase chromosome spreads on glass slides
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Coplin jars
-
Antifade mounting medium
-
Coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare this compound Staining Solution: Dilute the 1 mM this compound stock solution in PBS to a final concentration of 1 µM. Protect the solution from light.
-
Slide Preparation: If slides have been stored, allow them to come to room temperature.
-
Staining: Immerse the slides in the this compound staining solution in a Coplin jar for 20 minutes at room temperature in the dark.
-
Washing: Briefly rinse the slides in PBS to remove excess stain.
-
Mounting: Mount a coverslip onto each slide using an antifade mounting medium.
-
Imaging: Visualize the chromosomes using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., FITC filter set). Capture images for analysis.
Protocol 2: this compound as a Counterstain in Fluorescence In Situ Hybridization (FISH)
This compound can be used as an effective counterstain in FISH procedures to visualize the entire chromosome complement in relation to the specific FISH probes.
Materials:
-
Slides with completed FISH hybridization and probe detection
-
This compound stock solution (1 mM in DMSO)
-
PBS, pH 7.4
-
Antifade mounting medium with DAPI (optional, for comparison)
-
Coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Post-Hybridization Washes: Complete all post-hybridization washing steps as per your standard FISH protocol.
-
Prepare this compound Counterstain Solution: Dilute the 1 mM this compound stock solution in PBS to a final concentration of 0.5 µM.
-
Counterstaining: Apply the this compound counterstain solution to the hybridization area on the slide and incubate for 15 minutes at room temperature in the dark.
-
Final Wash: Briefly wash the slide in PBS.
-
Mounting: Mount a coverslip using an antifade mounting medium.
-
Imaging: Visualize the FISH signals and the this compound-counterstained chromosomes using a fluorescence microscope with the appropriate filter sets for both the FISH probes and this compound.
Visualizations
Caption: Workflow for this compound chromosome banding.
Application Notes and Protocols for Microbial DNA Labeling: The Case of "DB775"
A comprehensive search for information regarding "DB775" as a fluorescent dye for microbial DNA labeling has yielded no publicly available data, research articles, or commercial products corresponding to this designation. Extensive database queries and literature reviews did not identify any compound named this compound with established protocols or demonstrated applications for staining microbial DNA.
It is possible that "this compound" represents an internal compound identifier not yet disclosed in public forums, a novel research compound pending publication, or a potential misnomer for a different DNA staining agent.
While we are unable to provide specific application notes and protocols for a compound for which no information is available, we can provide a general framework and discussion based on related compounds that are used for similar purposes. The prodrug DB289 and its active form, DB75 (furamidine) , are chemically related structures that have been studied for their DNA binding properties and antimicrobial activities.[1][2][3][4][5] Furamidine (B1674271) is known to be a DNA minor groove binder with a preference for AT-rich sequences and exhibits fluorescence upon binding to DNA.[6][7][8][9][10][11][12]
Below, we present a generalized workflow and hypothetical signaling pathway based on the known mechanisms of similar diamidine-based DNA binding agents. It is crucial to note that this information is not specific to "this compound" and should be treated as a theoretical guide.
Hypothetical Mechanism of Action and Experimental Workflow
Minor groove binders, such as furamidine, typically enter the cell and translocate to the nucleus or nucleoid region where they non-covalently bind to the minor groove of the DNA helix. This binding event often results in a significant enhancement of their fluorescence quantum yield, allowing for the visualization of DNA.
Caption: A generalized workflow for microbial DNA labeling using a hypothetical fluorescent stain.
Hypothetical Signaling Pathway for DNA Minor Groove Binding
The interaction of a small molecule with the DNA minor groove is a physical binding process and does not typically involve a "signaling pathway" in the classical sense of cellular signal transduction. However, the binding event can lead to downstream cellular consequences by interfering with DNA replication, transcription, or the activity of DNA-binding proteins.
Caption: Potential downstream cellular effects following the binding of a hypothetical minor groove agent to microbial DNA.
Data Presentation
Without any experimental data for "this compound," we are unable to provide the requested structured tables for quantitative data comparison. For a typical DNA staining agent, such tables would summarize key performance indicators.
Table 1: Hypothetical Quantitative Comparison of DNA Stains
| Parameter | Hypothetical "this compound" | DAPI (Reference) | SYTOX Green (Reference) |
| Excitation Max (nm) | - | 358 | 504 |
| Emission Max (nm) | - | 461 | 523 |
| Quantum Yield (upon DNA binding) | - | ~0.4 | ~0.8 |
| Signal-to-Noise Ratio | - | - | - |
| Cell Permeability | - | Permeant | Impermeant |
| Photostability | - | Moderate | High |
Note: The values for DAPI and SYTOX Green are for illustrative purposes. The column for "this compound" is intentionally left blank as no data is available.
Experimental Protocols
As no protocols for "this compound" exist, we provide a generalized protocol for staining microbial DNA with a fluorescent dye. This protocol would require significant optimization for any new, uncharacterized staining agent.
General Protocol for Staining Bacterial DNA
-
Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium.
-
Harvesting: Centrifuge the bacterial culture (e.g., 5000 x g for 5 minutes) to pellet the cells.
-
Washing: Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Repeat the centrifugation and resuspension steps twice to wash the cells.
-
Staining: Resuspend the washed cell pellet in the buffer. Add the fluorescent DNA stain to the desired final concentration. This concentration would need to be determined empirically for a new stain.
-
Incubation: Incubate the cells with the stain for a specific period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 37°C), protected from light. Incubation time and temperature are critical parameters that require optimization.
-
Washing (Optional): Some protocols may require a washing step after incubation to remove excess unbound dye and reduce background fluorescence. This involves centrifuging the stained cells, removing the supernatant, and resuspending in fresh buffer.
-
Microscopy: Place a small volume of the stained cell suspension on a microscope slide.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the dye.
While the request for detailed application notes and protocols for "this compound" in microbial DNA labeling cannot be fulfilled due to the absence of any publicly available information on this compound, we have provided a general framework based on the known properties of related DNA-binding agents. Should "this compound" be a proprietary or newly developed compound, we recommend consulting the direct source or manufacturer for specific technical data and protocols. For researchers and drug development professionals, the exploration of novel DNA-binding molecules remains a promising avenue for the development of new diagnostic and therapeutic tools.
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. DB-289 Immtech International - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of an orally active antimicrobial prodrug, 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime, identified by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the diamidine DB75 and its prodrug DB289, against murine models of human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of larger central ring linkers in furamidine analogues: synthesis and evaluation of their DNA binding, antiparasitic and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: DB775 in Cancer Research
It appears there is no publicly available information on a compound designated "DB775" in the context of cancer research. Searches for "this compound" in scientific literature and clinical trial databases did not yield any specific molecule, drug, or research compound with this identifier being investigated for oncological applications.
The search results did, however, provide information on various other investigational and approved anti-cancer agents, their mechanisms of action, and the experimental protocols used to evaluate them. These include compounds like AZD8205, AZD1775, I-BET 762, and RK-33, which are being studied in preclinical and clinical settings for a range of solid tumors.[1][2][3][4]
Given the absence of data on "this compound," this document will instead provide a generalized framework for application notes and protocols that are typically developed for a novel anti-cancer compound. This framework will be illustrated with examples and methodologies drawn from the broader field of cancer drug development, as reflected in the search results. This approach is intended to serve as a guide for researchers on the types of experiments and data presentation that are standard in the field.
I. Preclinical Evaluation of a Novel Anti-Cancer Agent
The preclinical assessment of a new chemical entity in oncology typically involves a series of in vitro and in vivo studies to determine its biological activity, mechanism of action, and potential as a therapeutic agent.
A. In Vitro Efficacy and Potency
The initial evaluation of an anti-cancer compound involves testing its effects on cancer cell lines in a laboratory setting.
1. Cell Viability and Cytotoxicity Assays: These experiments are fundamental to determine the concentration of the compound required to inhibit cancer cell growth.
-
Protocol: MTT or CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines of interest (e.g., breast, lung, colon cancer lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known chemotherapy drug like doxorubicin).
-
Assay:
-
For MTT assay, add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
For CellTiter-Glo®, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
-
Table 1: Example IC50 Values for a Hypothetical Anti-Cancer Agent
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| MDA-MB-231 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colon Cancer | 0.8 |
2. Apoptosis and Cell Cycle Analysis: These assays help to understand how the compound kills cancer cells or inhibits their proliferation.
-
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Treat cells with the test compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.
-
Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI stains for dead cells.
-
-
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Treat cells with the test compound for a defined period (e.g., 24 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A compound might, for instance, cause an arrest in the G2/M phase.[5]
-
B. Mechanism of Action Studies
Understanding the molecular target and the signaling pathways affected by the compound is crucial.
1. Target Engagement and Pathway Modulation:
-
Protocol: Western Blotting
-
Treat cancer cells with the test compound for various times and at different concentrations.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against the hypothesized target protein and key downstream signaling molecules (e.g., p-ERK, p-AKT, c-Myc, or apoptosis-related proteins like cleaved PARP and Caspase-3).[5]
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Diagram: Hypothetical Signaling Pathway Inhibition
This diagram illustrates how a compound might inhibit a signaling pathway involved in cancer cell proliferation.
References
- 1. A Phase I/IIa Study of AZD8205 given alone or Combined, in Participants with Advanced/Metastatic Solid Malignancies [astrazenecaclinicaltrials.com]
- 2. Anti-cancer drug sensitivity testing and preclinical evaluation of the anti-cancer potential of WEE1 inhibitor in triple-negative breast cancer patient-derived organoids and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DB775: A Fluorescent Probe for DNA Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB775 is a novel fluorescent probe designed for the specific detection and characterization of non-B DNA conformations, with a particular affinity for G-quadruplex (G4) structures. The unique photophysical properties of this compound make it an invaluable tool for studying the formation and stabilization of these secondary DNA structures in vitro and in living cells. G-quadruplexes are of significant interest in drug development and cancer research as they are found in telomeric regions and oncogene promoters, playing crucial roles in cellular aging and proliferation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in various experimental settings.
Principle of Detection
This compound is an environmentally sensitive fluorophore, exhibiting weak fluorescence in aqueous solutions. Upon binding to DNA, its fluorescence quantum yield is significantly enhanced. The magnitude of this enhancement and the shift in its emission wavelength are dependent on the specific DNA conformation it interacts with. This compound intercalates into or binds to the grooves of DNA structures, leading to a restriction of its rotational freedom and shielding from solvent quenching, which results in a pronounced increase in fluorescence. Notably, the fluorescence enhancement is substantially greater upon binding to G-quadruplex DNA compared to canonical B-form duplex DNA, allowing for the selective detection of G4 structures.
Key Features of this compound
-
High Specificity: Preferentially binds to G-quadruplex structures over double-stranded DNA.
-
Strong Signal Enhancement: Exhibits a significant increase in fluorescence intensity upon binding to target DNA conformations.
-
Versatile Applications: Suitable for in vitro biophysical assays and live-cell imaging.
-
Photostability: Demonstrates good resistance to photobleaching, enabling long-term imaging experiments.
Applications
-
Detection and Quantification of G-quadruplex DNA: Quantitatively assess the presence of G4 structures in solution.
-
Drug Screening: Screen for and characterize small molecules that bind to and stabilize or disrupt G-quadruplexes.[1]
-
DNA-Protein Interaction Studies: Investigate the influence of protein binding on DNA conformation.[3][4]
-
Cellular Imaging: Visualize the localization of G-quadruplexes within living cells.[2][5]
-
DNA Repair Studies: Monitor conformational changes in DNA during repair processes.[6]
Quantitative Data Summary
The following tables summarize the photophysical and binding properties of this compound with various DNA conformations.
Table 1: Photophysical Properties of this compound
| Property | Unbound this compound | This compound + Duplex DNA | This compound + G-Quadruplex DNA |
| Excitation Max (λex) | 490 nm | 495 nm | 505 nm |
| Emission Max (λem) | 580 nm | 565 nm | 540 nm |
| Quantum Yield (Φ) | ~0.01 | ~0.20 | ~0.65 |
| Fluorescence Lifetime (τ) | ~0.5 ns | ~2.0 ns | ~4.5 ns |
Table 2: Binding Affinity of this compound for Different DNA Structures
| DNA Structure | Dissociation Constant (Kd) | Stoichiometry (Probe:DNA) |
| Duplex DNA (calf thymus) | ~5.0 µM | 1:5 (base pairs) |
| G-Quadruplex (human telomeric) | ~0.2 µM | 2:1 |
| Hairpin DNA | > 10 µM | Not determined |
| Single-stranded DNA | > 20 µM | Not determined |
Experimental Protocols
Protocol 1: Fluorescence Titration to Determine Binding Affinity
This protocol describes the determination of the dissociation constant (Kd) of this compound for a specific DNA conformation using fluorescence spectroscopy.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
DNA stock solution (e.g., pre-folded G-quadruplex or duplex DNA) of known concentration
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
Fluorometer
-
Micro-cuvettes or 96-well plates
Procedure:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in the assay buffer.
-
Prepare a series of DNA solutions with increasing concentrations in the assay buffer.
-
In a micro-cuvette or plate well, mix the this compound working solution with each DNA concentration. The final volume should be constant.
-
Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence intensity of each sample using the fluorometer. Set the excitation wavelength to 495 nm and record the emission spectrum or the intensity at the emission maximum (e.g., 540 nm for G-quadruplexes).
-
Correct for any background fluorescence from the buffer and DNA alone.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the Kd.[7]
Protocol 2: Circular Dichroism (CD) Spectroscopy to Confirm DNA Conformation
This protocol is used to verify the DNA conformation (e.g., B-form vs. G-quadruplex) and observe any conformational changes upon this compound binding.[8][9]
Materials:
-
DNA sample of interest
-
This compound
-
CD spectrophotometer
-
Quartz cuvettes with a 1 cm path length
-
Assay buffer (as in Protocol 1)
Procedure:
-
Prepare a DNA solution (e.g., 20 µM) in the assay buffer.
-
Record the CD spectrum of the DNA solution alone from 220 nm to 320 nm. A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate a parallel G-quadruplex structure, while a positive peak around 295 nm is indicative of an antiparallel G-quadruplex. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare a solution of this compound in the same buffer and record its CD spectrum (it should be inactive in the absence of a chiral binding partner).
-
Add this compound to the DNA solution at a desired molar ratio (e.g., 1:1 or 2:1).
-
Incubate for 30 minutes at room temperature.
-
Record the CD spectrum of the DNA-DB775 complex.
-
Compare the spectra before and after the addition of this compound to assess any changes in DNA conformation.
Protocol 3: Fluorescence Microscopy for Cellular Imaging of G-Quadruplexes
This protocol outlines the use of this compound for visualizing G-quadruplex structures in living cells.[5]
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of this compound in cell culture medium at a final concentration of 1-5 µM.
-
Wash the cells once with pre-warmed PBS.
-
Replace the medium with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with PBS to remove any unbound probe.
-
Add fresh culture medium or an imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Localized fluorescent signals may indicate the presence of G-quadruplexes. Co-localization with nuclear or telomeric markers can provide further confirmation.
Visualizations
Caption: Mechanism of this compound fluorescence upon binding to G-quadruplex DNA.
Caption: General experimental workflow for in vitro assays using this compound.
Caption: Role of G-quadruplex formation in transcriptional regulation.
References
- 1. Mechanistic insight into ligand binding to G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of Small Molecules to G-quadruplex DNA in Cells Revealed by Fluorescence Lifetime Imaging Microscopy of o-BMVC Foci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Quadruplex-Binding Proteins: Promising Targets for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G4-quadruplex-binding proteins: review and insights into selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers Visualize Quadruple-Helix DNA in Living Human Cells | Sci.News [sci.news]
- 6. Fluorescent Probes of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 8. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adaptation of DNA to Protein Binding Revealed by Spectroscopy and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Staining with Near-Infrared (NIR) Dye 775
Disclaimer: The specific dye "DB775" could not be definitively identified in available resources. This guide is based on the properties and common applications of near-infrared (NIR) fluorescent dyes with an emission maximum around 775 nm, such as DyLight™ 755. The protocols and recommendations provided herein are general guidelines and may require further optimization for your specific experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their staining protocols using NIR dyes with an emission of approximately 775 nm.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a NIR dye with an emission around 775 nm?
Near-infrared (NIR) dyes emitting around 775 nm offer several advantages for fluorescence imaging:
-
Reduced Autofluorescence: Biological tissues and cells exhibit lower autofluorescence in the NIR spectrum, leading to a higher signal-to-noise ratio and improved sensitivity.[1][2]
-
Deeper Tissue Penetration: NIR light can penetrate deeper into biological tissues compared to visible light, enabling the imaging of structures within thicker samples.[1][2][3]
-
Multiplexing Capabilities: The distinct spectral properties of NIR dyes allow for easier combination with other fluorophores in multicolor imaging experiments with minimal spectral overlap.[1]
Q2: What is the recommended starting concentration for a 775 nm NIR dye for immunofluorescence?
The optimal concentration is highly dependent on the specific dye, the antibody or probe being used, and the expression level of the target antigen. A titration experiment is always recommended to determine the best concentration for your specific application.[4] However, a general starting point for secondary antibodies conjugated to NIR dyes is in the range of 1-10 µg/mL. For directly conjugated primary antibodies, the concentration may vary more widely.
Q3: How can I minimize background staining with a 775 nm NIR dye?
High background can obscure your signal. Here are some common strategies to reduce it:
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong positive signal.[4]
-
Blocking: Use an appropriate blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody, or a commercial blocking solution) to minimize non-specific antibody binding.[5][6]
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
-
Use High-Quality Reagents: Ensure your antibodies are validated for the application and use freshly prepared buffers.
Troubleshooting Guide
This guide addresses common issues encountered during staining procedures with 775 nm NIR dyes.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Antibody concentration is too low. | Perform a titration to determine the optimal antibody concentration.[4] |
| Inefficient labeling of the antibody with the dye. | If labeling your own antibody, ensure optimal labeling conditions. Consider using a commercial conjugation kit. | |
| Photobleaching of the fluorophore. | Minimize exposure to light during incubation and imaging. Use an anti-fade mounting medium.[4] | |
| Incorrect filter sets on the microscope. | Ensure the excitation and emission filters are appropriate for the specific NIR dye being used (e.g., for a dye with Ex/Em of ~750/775 nm, a Cy7 filter set is often suitable). | |
| Low abundance of the target antigen. | Consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit.[5] | |
| High Background | Antibody concentration is too high. | Titrate the primary and secondary antibodies to lower concentrations.[4] |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent.[5][6] | |
| Insufficient washing. | Increase the number and/or duration of wash steps. | |
| Non-specific binding of the secondary antibody. | Use a secondary antibody that has been cross-adsorbed against the species of your sample.[6] | |
| Autofluorescence of the tissue or cells. | While lower in the NIR range, some autofluorescence can still be present. Include an unstained control to assess the level of autofluorescence. | |
| Non-Specific Staining (e.g., punctate or aggregated signal) | Antibody aggregation. | Centrifuge the antibody solution before use to pellet any aggregates. |
| Dye aggregation. | Ensure the dye is fully dissolved in the recommended solvent before conjugation or use. | |
| Precipitation of reagents on the sample. | Filter all buffers and solutions before use. |
Experimental Protocols
General Protocol for Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for immunofluorescent staining of adherent cells using a primary antibody and a secondary antibody conjugated to a 775 nm NIR dye.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody (specific to the target of interest)
-
Secondary Antibody conjugated to a 775 nm NIR dye (e.g., Goat anti-Rabbit IgG-DyLight™ 755)
-
Nuclear Counterstain (e.g., DAPI) (optional)[7]
-
Anti-fade Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the NIR dye-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.[7]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the 775 nm NIR dye and any other fluorophores used.
-
Titration of Primary and Secondary Antibodies
To determine the optimal antibody concentrations and minimize background, it is crucial to perform a titration. This involves testing a range of dilutions for both the primary and secondary antibodies.
| Primary Antibody Dilution | Secondary Antibody Dilution |
| 1:100 | 1:200, 1:500, 1:1000 |
| 1:250 | 1:200, 1:500, 1:1000 |
| 1:500 | 1:200, 1:500, 1:1000 |
| 1:1000 | 1:200, 1:500, 1:1000 |
Table 1: Example of an antibody titration matrix. The optimal combination will yield the highest signal-to-noise ratio.
Visualizations
Caption: General workflow for immunofluorescence staining.
References
- 1. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Mastering DB775 Staining: Your Guide to Reducing Background Noise
Welcome to the Technical Support Center for DB775 staining. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues with background noise in immunofluorescence experiments using the near-infrared dye this compound. Below, you will find frequently asked questions, detailed troubleshooting protocols, and optimized experimental parameters to enhance your signal-to-noise ratio and achieve publication-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in immunofluorescence?
This compound is a fluorescent dye that emits light in the near-infrared (NIR) spectrum, typically with an emission maximum around 775 nm. NIR dyes are advantageous for immunofluorescence because biological tissues and cells exhibit lower autofluorescence in this spectral range compared to the visible spectrum. This results in a higher signal-to-noise ratio, allowing for clearer and more sensitive detection of target antigens.
Q2: I am observing high background fluorescence across my entire sample. What are the likely causes?
High background fluorescence is a common issue and can stem from several factors:
-
Autofluorescence: Although reduced in the NIR spectrum, some endogenous molecules in your sample can still fluoresce and contribute to background.[1]
-
Non-specific antibody binding: The primary or secondary antibody may be binding to unintended targets in the tissue or cells.[2]
-
Suboptimal antibody concentrations: Using too high a concentration of either the primary or secondary antibody is a frequent cause of high background.[2][3]
-
Inadequate blocking: The blocking step may not be effectively preventing non-specific antibody binding.
-
Insufficient washing: Failure to thoroughly wash away unbound antibodies can lead to a general increase in background signal.[4]
-
Poor quality or expired reagents: Degraded antibodies or contaminated buffers can contribute to non-specific staining.
Q3: How can I reduce autofluorescence when using this compound?
While this compound is in the near-infrared spectrum, which inherently has less autofluorescence, certain tissues may still present challenges. Here are some strategies:
-
Use a negative control: Always include a sample that is not incubated with the primary antibody to assess the level of background coming from the secondary antibody and autofluorescence.
-
Spectral unmixing: If your imaging system supports it, you can use spectral unmixing algorithms to separate the specific this compound signal from the autofluorescence spectrum.
-
Quenching agents: Commercially available autofluorescence quenching reagents can be applied to the sample before antibody incubation.
Q4: What are the optimal antibody concentrations and incubation times for this compound?
The optimal concentrations and incubation times are highly dependent on the specific antibodies and the expression level of the target antigen. It is crucial to perform a titration for both the primary and secondary antibodies to determine the best signal-to-noise ratio.
| Parameter | Starting Recommendation | Optimization Range |
| Primary Antibody Concentration | 1 µg/mL | 0.5 - 5 µg/mL |
| Secondary Antibody Concentration | 1 µg/mL | 0.2 - 2 µg/mL |
| Primary Antibody Incubation | 1-2 hours at room temperature | Overnight at 4°C for improved signal |
| Secondary Antibody Incubation | 1 hour at room temperature | 30 minutes - 2 hours at room temperature |
Q5: Which blocking buffer should I use for this compound staining?
The choice of blocking buffer is critical for minimizing non-specific antibody binding.
-
Normal Serum: A common and effective blocking agent is normal serum from the same species as the secondary antibody was raised in (e.g., normal goat serum for a goat anti-mouse secondary). A 5-10% solution is typically used.
-
Bovine Serum Albumin (BSA): A 1-5% solution of high-quality BSA in your washing buffer can also be effective.
-
Commercial Blocking Buffers: Several proprietary blocking buffers are available that are specifically formulated for fluorescent applications and can provide superior performance.
Troubleshooting Workflow
If you are experiencing high background noise, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for high background staining.
Detailed Experimental Protocol: Immunofluorescence Staining with this compound
This protocol provides a general framework for immunofluorescent staining of cultured cells with this compound. Modifications may be required for specific cell types or tissues.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary Antibody (specific to the target antigen)
-
This compound-conjugated Secondary Antibody
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with Wash Buffer for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with Wash Buffer for 5-10 minutes each, protected from light.
-
Perform a final rinse with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope equipped with the appropriate laser lines and emission filters for this compound (Excitation max ~750 nm, Emission max ~775 nm).[5]
-
Protocol Optimization Flowgram
To achieve the best results, a systematic optimization of your staining protocol is recommended.
Caption: Logical flow for optimizing an immunofluorescence protocol.
References
Navigating DB775 Photostability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the photostability challenges associated with the near-infrared (NIR) cyanine (B1664457) dye DB775 and its close structural analogs, such as s775z. Users can find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate photobleaching and enhance data quality during fluorescence imaging experiments.
Troubleshooting Guide: Common Photostability Issues with this compound
This section addresses common problems researchers encounter when using this compound and similar heptamethine cyanine dyes, offering step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Rapid signal fading during image acquisition | High Excitation Power: Excessive laser or lamp intensity accelerates photobleaching. | Reduce the excitation intensity to the lowest level that provides a sufficient signal-to-noise ratio.[1][2] |
| Prolonged Exposure Time: Long exposure times increase the total photon dose delivered to the fluorophore. | Use the shortest possible exposure time for each frame. Consider using more sensitive detectors to compensate for lower signals.[1][2] | |
| Oxygen Availability: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that degrade the dye. | Use a commercial antifade mounting medium containing oxygen scavengers.[3] For live-cell imaging, consider specialized live-cell antifade reagents. | |
| High background or non-specific signal | Dye Aggregation: Heptamethine cyanine dyes can form aggregates, especially at high concentrations, leading to altered photophysical properties and non-specific binding.[4][5] | Use sterically shielded dyes like s775z which are designed to reduce aggregation.[4][5] Prepare fresh dye solutions and avoid repeated freeze-thaw cycles. |
| Suboptimal Imaging Buffer: The chemical environment can influence dye stability and performance. | Ensure the pH of the imaging buffer is within the optimal range for the dye. Some antifade reagents are pH-sensitive.[3] | |
| Inconsistent fluorescence intensity between experiments | Variable Illumination Power: Fluctuations in the output of the light source can lead to inconsistent photobleaching rates. | Measure and standardize the excitation power before each experiment. |
| Inconsistent Antifade Reagent Preparation/Age: The effectiveness of homemade or improperly stored antifade reagents can vary. | Use fresh, properly prepared antifade solutions or reliable commercial formulations. |
Frequently Asked Questions (FAQs) about this compound Photostability
These FAQs provide concise answers to common questions regarding the photostability of this compound and related dyes.
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence.[6][7] For sensitive applications involving this compound, a heptamethine cyanine dye, photobleaching can reduce the signal-to-noise ratio, limit the duration of imaging experiments, and complicate quantitative analysis.[4][5]
Q2: How does the photostability of this compound (or its analog s775z) compare to other NIR dyes like Cy7 and ICG?
A2: this compound's close analog, s775z, exhibits significantly higher photostability compared to the conventional heptamethine cyanine dye ICG and other unshielded Cy7 analogs.[4] This enhanced stability is attributed to its sterically shielded molecular structure, which protects the fluorophore's core from reactions with photogenerated singlet oxygen.[4][8]
Q3: What are antifade reagents and how do they improve this compound stability?
A3: Antifade reagents are chemical cocktails added to mounting media to reduce photobleaching. They typically work by scavenging reactive oxygen species (ROS), which are major contributors to the photodegradation of cyanine dyes.[3] Common components include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). However, it's important to note that PPD can be incompatible with some cyanine dyes.[3] Commercial preparations like ProLong Gold are often recommended for use with Cy dyes.[9]
Q4: Can I use antifade reagents for live-cell imaging with this compound?
A4: Standard antifade reagents are often toxic to living cells. For live-cell experiments, it is crucial to use specialized, biocompatible antifade formulations. These may contain antioxidants like Trolox.[10] It is also critical to minimize light exposure to reduce phototoxicity.[1]
Q5: What practical steps can I take during my imaging workflow to minimize photobleaching?
A5: To minimize photobleaching, you should:
-
Reduce excitation intensity: Use neutral density filters or lower the laser power.[2][7]
-
Minimize exposure time: Use the shortest exposure that provides a usable signal.
-
Avoid unnecessary illumination: Use transmitted light to find and focus on the region of interest before switching to fluorescence excitation for image capture.[7]
-
Use a more stable dye: If photobleaching remains a significant issue, consider if a more photostable alternative is available and suitable for your experimental needs.[7]
-
Employ antifade reagents: Use an appropriate antifade mounting medium for your sample type (fixed or live).[7]
Quantitative Data on Photostability
Photophysical Properties of s775z (this compound Analog)
| Property | Value | Reference |
| Excitation Maximum (λex) | 775 nm | |
| Emission Maximum (λem) | 795 nm | |
| Molar Extinction Coefficient | 201,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.09 |
Comparative Photostability of Heptamethine Cyanine Dyes
This table summarizes the relative photostability of s775z compared to other near-infrared dyes based on a study involving irradiation with a Xenon lamp.
| Dye | Relative Photostability Ranking | Reference |
| s775z | 1 (Most Stable) | [4] |
| 756z (unshielded analog) | 2 | [4] |
| UL766 | 3 | [4] |
| ICG (Indocyanine Green) | 4 (Least Stable) | [4] |
The photostability was determined by monitoring the decrease in the dye's absorbance maxima over time upon irradiation.[4]
Key Experimental Protocols
Protocol 1: Assessing Photostability of this compound
This protocol outlines a method for quantifying the photobleaching rate of this compound in solution or in a cellular sample.
1. Sample Preparation:
- Prepare a solution of this compound at a known concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
- For cellular samples, stain cells or tissue sections according to your standard protocol and mount them in an appropriate imaging medium (with or without an antifade reagent).
2. Imaging System Setup:
- Use a fluorescence microscope (confocal or widefield) equipped with appropriate laser lines and emission filters for this compound (e.g., excitation at ~750 nm, emission detection at ~780-820 nm).
- Set the imaging parameters (laser power, exposure time, gain) to levels representative of your typical experiments. It is crucial to keep these parameters constant throughout the experiment.
3. Time-Lapse Acquisition:
- Select a region of interest (ROI).
- Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent.
- Continue acquiring images until the fluorescence signal has significantly decreased (e.g., to less than 20% of the initial intensity).
4. Data Analysis:
- Measure the mean fluorescence intensity within the ROI for each image in the time series.
- Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
- Normalize the background-corrected intensity values by dividing each value by the initial intensity at time zero.
- Plot the normalized intensity as a function of time.
- To quantify the photobleaching rate, fit the data to a single-phase exponential decay curve. The rate constant from this fit represents the photobleaching rate. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life (t₁/₂).
Visualizing Key Concepts
Signaling Pathways and Experimental Workflows
Caption: Jablonski diagram of photobleaching.
Caption: Workflow for photostability assessment.
Caption: Troubleshooting logic for signal loss.
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. biocompare.com [biocompare.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cRGDfK Peptide Probes with Appended Shielded Heptamethine Cyanine Dye (s775z) for Near Infrared Fluorescence Imaging of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. axisimagingnews.com [axisimagingnews.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Weak DB775 Fluorescence Signal
Welcome to the Technical Support Center for troubleshooting weak DB775 fluorescence signals. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experiments utilizing the this compound near-infrared (NIR) fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a near-infrared (NIR) fluorescent dye. Dyes in this class are advantageous for biological imaging due to reduced autofluorescence from cells and tissues at these longer wavelengths, allowing for a better signal-to-noise ratio.[1] The spectral properties of a commercially available dye with the same emission maximum, BD Horizon™ RY775, has an excitation maximum (Ex Max) at 557 nm and an emission maximum (Em Max) at 775 nm.[2] It is designed to be excited by a yellow-green laser (561 nm).[2]
Q2: My this compound signal is very weak or absent. What are the most common causes?
A2: A weak or non-existent signal can stem from several factors, broadly categorized into issues with the reagents, the experimental protocol, or the imaging instrumentation. Common culprits include degraded dye or antibody, suboptimal staining concentrations, incorrect instrument settings, and issues with sample preparation.[3][4]
Q3: How can I increase the brightness of my this compound signal?
A3: To enhance signal brightness, ensure you are using the optimal excitation and emission filters for this compound.[5] Titrate your antibody-dye conjugate to find the concentration that yields the best signal-to-noise ratio.[3][6] You can also consider using signal amplification techniques, such as a secondary antibody conjugated with this compound if you are using a primary antibody.
Q4: Is this compound prone to photobleaching? How can I minimize it?
A4: Like most fluorescent dyes, cyanine (B1664457) dyes such as those in the NIR range can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[7][8] To minimize photobleaching, reduce the exposure time and intensity of the excitation light. Use of an anti-fade mounting medium is also recommended for microscopy applications.[9]
Q5: Can fixation and permeabilization affect this compound fluorescence?
A5: Yes, fixation and permeabilization steps can impact the fluorescence of dyes and the integrity of the target antigen. Some fluorophores are sensitive to the chemicals used in these procedures, which can lead to a diminished signal. It is crucial to use protocols that are validated for your specific antibody and fluorophore combination.
Troubleshooting Guides
Weak or No Signal
A faint or absent fluorescence signal is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Degraded Dye/Antibody | Ensure proper storage of the this compound conjugate (typically at 4°C, protected from light). Avoid repeated freeze-thaw cycles. Use a fresh vial if degradation is suspected.[3] |
| Suboptimal Antibody Concentration | Perform a titration to determine the optimal concentration of the this compound-conjugated antibody for your specific cell type and application.[3][6] |
| Low Target Antigen Expression | Confirm the expression level of your target antigen in your sample. For low-expression targets, consider using a brighter fluorophore or a signal amplification strategy.[3] |
| Protocol Issues | |
| Inadequate Incubation Time/Temperature | Optimize the incubation time and temperature for your primary and, if applicable, secondary antibody staining steps.[3] |
| Insufficient Washing | Inadequate washing can lead to high background, which can obscure a weak signal. Ensure sufficient washing steps to remove unbound antibodies. |
| Incorrect Buffer Composition | Ensure the pH and composition of your staining and wash buffers are optimal. Some dyes are sensitive to their chemical environment. |
| Instrumentation Issues | |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your cytometer or microscope are appropriate for the spectral profile of this compound (Excitation ~557 nm, Emission ~775 nm).[2] |
| Low Laser Power/Incorrect Laser | Ensure the appropriate laser is being used (e.g., 561 nm yellow-green laser) and that the laser power is set to an adequate level.[2] |
| Detector Settings Not Optimized | Adjust the photomultiplier tube (PMT) voltage or gain settings to amplify the signal. Be mindful that increasing the gain can also amplify background noise. |
High Background
High background fluorescence can mask your specific signal. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Non-Specific Antibody Binding | |
| Fc Receptor Binding | Block Fc receptors on cells (e.g., with Fc block or serum from the same species as the secondary antibody) before adding your primary antibody. |
| Hydrophobic Interactions | Increase the salt concentration in your washing buffer or add a small amount of detergent (e.g., Tween-20) to reduce non-specific binding. |
| Sample Issues | |
| Autofluorescence | Run an unstained control to assess the level of autofluorescence. For highly autofluorescent cells, using a near-infrared dye like this compound is generally advantageous.[3] |
| Dead Cells | Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.[10] |
| Reagent/Protocol Issues | |
| Antibody Concentration Too High | An excessively high antibody concentration can lead to non-specific binding. Perform a titration to find the optimal concentration.[6] |
| Inadequate Washing | Increase the number and/or duration of wash steps to more effectively remove unbound antibodies. |
Quantitative Data
| Property | Typical Range for NIR Dyes (in Ethanol) | Significance |
| Molar Extinction Coefficient (ε) | 150,000 - 250,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. Higher values indicate greater light absorption. |
| Fluorescence Quantum Yield (Φ) | 0.10 - 0.30 | The efficiency of converting absorbed light into emitted fluorescence. A value of 1.0 indicates that every absorbed photon is emitted as a fluorescent photon.[11] |
Note: These values are illustrative and can vary depending on the specific dye, its conjugation to other molecules, and the solvent environment.
Experimental Protocols
General Immunofluorescence Protocol for Cultured Cells
This protocol provides a general workflow for indirect immunofluorescence staining. Optimization will be required for specific cell types and antibodies.
-
Cell Preparation:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
-
Fixation:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization (for intracellular targets):
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the this compound-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for this compound.
-
General Flow Cytometry Staining Protocol
This protocol provides a general workflow for staining cells in suspension for flow cytometry analysis.
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Wash the cells with a suitable buffer (e.g., Flow Cytometry Staining Buffer).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with an Fc block reagent for 10-15 minutes to prevent non-specific antibody binding.
-
-
Staining:
-
Add the appropriate volume of the this compound-conjugated primary antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation and resuspension.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a 561 nm laser and appropriate detectors for this compound emission.
-
Visualizations
Troubleshooting Workflow for Weak this compound Signal
Caption: A logical workflow for troubleshooting a weak or absent this compound fluorescence signal.
Factors Affecting Fluorescence Signal
Caption: Key factors that can influence the intensity of a fluorescence signal.
References
- 1. Near-infrared fluorescence imaging in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Absorption and Emission Spectra [bdbiosciences.com]
- 6. Near infrared lasers in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 11. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Fluorescent Dye Cytotoxicity for Long-Term Imaging
Introduction
Welcome to the technical support center for evaluating the cytotoxicity of fluorescent dyes in long-term imaging. While specific data on "DB775" is not publicly available, this guide provides a comprehensive framework for assessing the suitability of any fluorescent probe for your live-cell imaging experiments. The principles, protocols, and troubleshooting advice outlined here are designed to help you identify and mitigate potential cytotoxic effects, ensuring the integrity and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: What is cytotoxicity and why is it a concern in long-term imaging?
Cytotoxicity refers to the quality of being toxic to cells. In long-term imaging, a fluorescent dye can cause cellular stress, alter normal physiological processes, or even lead to cell death.[1][2] This is a significant concern as it can compromise the validity of experimental results by introducing non-biological artifacts.
Q2: What is the difference between cytotoxicity and phototoxicity?
Cytotoxicity is the inherent toxicity of the chemical substance (the dye itself) to the cells. Phototoxicity, on the other hand, is a specific type of toxicity that is induced by the interaction of light with the fluorescent dye.[2][3][4] During fluorescence microscopy, the excitation light can cause the dye to generate reactive oxygen species (ROS), which can damage cellular components and lead to cell death.[2][4]
Q3: What are the common signs of cytotoxicity and phototoxicity in live-cell imaging?
Common indicators of cellular stress and toxicity include:
-
Changes in cell morphology (e.g., rounding, blebbing)[2]
-
Changes in organelle structure and function (e.g., mitochondrial fragmentation)[7]
-
Decreased cell migration or motility
Q4: How can I minimize phototoxicity during my experiments?
To reduce phototoxicity, you can:
-
Use the lowest possible excitation light intensity.[8]
-
Minimize the exposure time.[8]
-
Use filters to block out-of-focus light.
-
Employ imaging techniques that are less damaging, such as spinning disk confocal or light-sheet microscopy.[2]
-
Use fluorescent dyes with high quantum yields and photostability to maximize signal and reduce required excitation light.
-
Culture cells in an environment with reduced oxygen or add antioxidants to the medium.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cells appear stressed or die after adding the dye, even before imaging. | The dye has inherent chemical cytotoxicity at the concentration used. | Perform a dose-response experiment to determine a non-toxic working concentration. Consider using a different, less toxic dye. |
| Cells look healthy initially but die during the time-lapse imaging. | Phototoxicity due to excessive light exposure. | Reduce excitation light intensity and/or exposure time.[8] Increase the time interval between image acquisitions. Use a more sensitive camera to allow for lower light levels. |
| Fluorescent signal decreases over time (photobleaching). | The fluorophore is being irreversibly damaged by the excitation light. | Reduce light exposure. Use an anti-fade reagent if compatible with live-cell imaging. Choose a more photostable dye. |
| Control (untreated) cells also show signs of stress. | Issues with the imaging environment (e.g., temperature, CO2, humidity). | Ensure the microscope incubation chamber is properly calibrated and maintained. Check the cell culture medium for any signs of contamination or degradation. |
| Inconsistent results between experiments. | Variations in dye concentration, cell density, or imaging parameters. | Standardize all experimental protocols. Prepare fresh dye dilutions for each experiment. Ensure consistent cell seeding density and health. |
Experimental Protocols
Protocol 1: Assessing Cell Viability with a Resazurin-Based Assay
Resazurin-based assays are a reliable method to measure cell viability by assessing metabolic activity.[9][10]
Materials:
-
Resazurin (B115843) sodium salt solution (e.g., AlamarBlue™)
-
96-well clear-bottom black plates
-
Your cell line of interest
-
Fluorescent dye to be tested (e.g., "this compound")
-
Positive control for cytotoxicity (e.g., staurosporine)
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Dye Incubation: The next day, treat the cells with a serial dilution of your fluorescent dye. Include untreated controls and a positive control.
-
Long-Term Incubation: Incubate the plate under normal cell culture conditions for the desired long-term imaging period (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence intensity using a plate reader.
Protocol 2: Live/Dead Cell Staining for Microscopy
This protocol allows for the direct visualization of live and dead cells in your imaging experiment.[11][12]
Materials:
-
Live/Dead assay kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)
-
Your cell line of interest grown on imaging-compatible dishes
-
Fluorescent dye to be tested (e.g., "this compound")
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat your cells with the desired concentration of your fluorescent dye and incubate for the intended duration of your long-term imaging experiment.
-
Staining: Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Incubation: Remove the culture medium and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C.
-
Imaging: Image the cells using appropriate filter sets for the live (green) and dead (red) cell stains.
-
Analysis: Quantify the number of live and dead cells to determine the percentage of cytotoxicity.
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner.
Table 1: Example of Resazurin Assay Data
| Dye Concentration (µM) | Fluorescence (RFU) at 24h | % Viability at 24h | Fluorescence (RFU) at 48h | % Viability at 48h |
| 0 (Control) | 54321 | 100% | 65432 | 100% |
| 1 | 53987 | 99.4% | 64876 | 99.1% |
| 5 | 48765 | 89.8% | 56789 | 86.8% |
| 10 | 34567 | 63.6% | 38765 | 59.2% |
| 20 | 12345 | 22.7% | 15432 | 23.6% |
Table 2: Example of Live/Dead Staining Data
| Dye Concentration (µM) | Live Cells (count) at 48h | Dead Cells (count) at 48h | Total Cells (count) at 48h | % Cytotoxicity at 48h |
| 0 (Control) | 485 | 15 | 500 | 3.0% |
| 1 | 478 | 22 | 500 | 4.4% |
| 5 | 432 | 68 | 500 | 13.6% |
| 10 | 289 | 211 | 500 | 42.2% |
| 20 | 98 | 402 | 500 | 80.4% |
Visualizations
Caption: Workflow for Assessing Fluorescent Dye Cytotoxicity.
Caption: Simplified Pathway of Phototoxicity-Induced Apoptosis.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 5. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of live imaging analysis for evaluation of cytotoxic chemicals that induce apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 10. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. LIVE/DEAD Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
DB775 staining artifacts in tissue sections
Welcome to the technical support center for DB775. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve common staining artifacts in your tissue section experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your immunofluorescence staining protocol with this compound.
High Background Staining
Question: I am observing high background fluorescence in my tissue sections stained with this compound. What are the possible causes and how can I fix this?
Answer: High background fluorescence can obscure your specific signal and make data interpretation difficult. The common causes and potential solutions are summarized in the table below.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | - Ensure adequate blocking by incubating with normal serum from the same species as the secondary antibody.[1][2] - Consider using a charge-based blocker.[1] - Optimize the concentration of both primary and secondary antibodies by performing a titration.[3][4] |
| Insufficient washing | - Increase the number and duration of wash steps to remove unbound antibodies.[3][5] |
| Autofluorescence | - Examine an unstained tissue section to confirm the presence of autofluorescence.[6] - If using aldehyde fixatives, ensure they are fresh, as old fixatives can autofluoresce.[1] - Consider using a shorter wavelength fluorophore if autofluorescence is more prominent in the far-red spectrum. |
| Drying of the tissue section | - Keep the tissue section moist throughout the staining procedure.[3][5] |
Weak or No Signal
Question: My staining with this compound has resulted in a very weak or no fluorescent signal. What could be the reason for this?
Answer: A weak or absent signal can be due to several factors, from issues with the antibodies to problems with the imaging setup.
| Potential Cause | Recommended Solution |
| Low primary or secondary antibody concentration | - Increase the concentration of the primary and/or secondary antibody.[3][4] - Perform a titration to find the optimal antibody concentration. |
| Incompatible primary and secondary antibodies | - Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[4] |
| Suboptimal incubation time or temperature | - Increase the incubation time of the primary antibody; for many antibodies, an overnight incubation at 4°C is optimal.[1][5] |
| Poor antigen retrieval | - If using formalin-fixed paraffin-embedded tissues, ensure that the antigen retrieval protocol is optimized for your specific antigen. |
| Incorrect microscope filter sets | - Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.[1] |
| Photobleaching | - Minimize the exposure of your sample to the excitation light.[7][8] - Use an antifade mounting medium.[1][8] |
Non-Specific Staining
Question: I am seeing staining in areas where my target antigen should not be present. How can I reduce this non-specific staining?
Answer: Non-specific staining can arise from several sources, including cross-reactivity of antibodies and interactions with endogenous tissue components.
| Potential Cause | Recommended Solution |
| Cross-reactivity of the secondary antibody | - Run a control experiment with only the secondary antibody to check for non-specific binding.[4] - Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample. |
| Hydrophobic and ionic interactions | - Include a blocking step with normal serum from the species in which the secondary antibody was raised.[2] - Increasing the ionic strength of the antibody diluent buffer can help reduce ionic interactions.[2] |
| Endogenous immunoglobulins | - If you are using a mouse primary antibody on mouse tissue, you may need to use a specialized blocking kit to prevent the secondary antibody from binding to endogenous mouse immunoglobulins.[6] |
Photobleaching
Question: The fluorescent signal from this compound fades quickly when I am imaging my slides. What is happening and how can I prevent it?
Answer: The fading of fluorescence upon exposure to light is called photobleaching.[9] Here are some ways to minimize it:
-
Reduce Exposure Time: Only expose the sample to the excitation light when you are actively acquiring an image.[7][8]
-
Lower Light Intensity: Use the lowest possible light intensity that still provides a good signal-to-noise ratio. Neutral density filters can be used to reduce the intensity of the excitation light.[8][9]
-
Use Antifade Reagents: Mount your coverslips with a mounting medium that contains an antifade agent.[1][8]
-
Choose Photostable Dyes: For future experiments, consider using dyes that are specifically engineered for high photostability.[8]
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima for this compound?
A1: this compound is a far-red fluorescent dye. Its spectral properties are summarized in the table below.
| Property | Wavelength (nm) |
| Excitation Maximum | ~650 nm |
| Emission Maximum | ~670 nm |
Note: These are representative values for a far-red dye. For precise spectral characteristics, please refer to the specific product datasheet.
Q2: What is a standard protocol for immunofluorescence staining with this compound?
A2: A general protocol for indirect immunofluorescence is provided below. Please note that this is a starting point, and optimization may be required for your specific tissue and target antigen.
Experimental Protocol: Indirect Immunofluorescence Staining
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval (for FFPE sections):
-
Perform heat-induced epitope retrieval (HIER) using an appropriate retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).
-
Allow slides to cool to room temperature.
-
-
Permeabilization (for frozen sections or cultured cells):
-
Incubate sections with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.[10]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the primary antibody, typically overnight at 4°C in a humidified chamber.[11]
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in the blocking solution.
-
Incubate the sections for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
If desired, counterstain with a nuclear stain like DAPI.
-
-
Mounting:
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets for this compound and any other fluorophores used.
-
Q3: How should I store my this compound-conjugated antibodies?
A3: Fluorescently labeled antibodies should be stored at 4°C and protected from light. Avoid repeated freeze-thaw cycles, as this can degrade the antibody and the fluorophore.[6] For long-term storage, consult the product datasheet, but many antibodies can be stored at -20°C in aliquots.
Visual Guides
Troubleshooting Workflow for Staining Artifacts
Caption: Troubleshooting workflow for common staining artifacts.
Immunofluorescence Staining Principles
Caption: Principles of direct and indirect immunofluorescence.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. IF Troubleshooting | Proteintech Group [ptglab.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. usbio.net [usbio.net]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Near-Infrared (NIR) Dyes
Disclaimer: The specific product "DB775" could not be definitively identified. This guide provides troubleshooting and frequently asked questions for near-infrared (NIR) fluorescent dyes with emission wavelengths around 775 nm, which is likely the intended context for researchers and drug development professionals.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving near-infrared (NIR) fluorescent dyes, with a focus on enhancing the signal-to-noise ratio (SNR).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with NIR dyes in a question-and-answer format.
Question 1: Why is my fluorescence signal weak or completely absent?
A weak or nonexistent signal is a frequent challenge in fluorescence-based assays. Several factors could be contributing to this issue.
Potential Causes and Solutions for Weak or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your imaging system are appropriate for the spectral profile of your NIR dye (e.g., for a 775 nm emission dye, a 745 nm excitation laser and an 800-900 nm emission filter might be suitable).[1] |
| Low Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal antibody concentration. For secondary antibodies, a typical starting concentration is 1 µg/mL for cell staining.[2] |
| Insufficient Incubation Time | The time required for the probe to bind to its target can vary. Increase the incubation time incrementally (e.g., 30, 60, 120 minutes) to ensure sufficient binding. |
| Probe Degradation | Ensure the NIR dye conjugate has been stored correctly, protected from light and moisture. To prevent degradation from multiple freeze-thaw cycles, prepare single-use aliquots. |
| Photobleaching | Excessive exposure to excitation light can cause irreversible photobleaching of the fluorophore. Minimize light exposure by reducing the exposure time and the frequency of image acquisition.[3] Use of an anti-fade mounting medium can also help mitigate photobleaching during microscopy.[2] |
| Low Target Expression | The target protein or molecule of interest may be expressed at very low levels in your sample. Confirm target expression using a positive control cell line or tissue. |
Question 2: What is causing the high background in my images, and how can I reduce it?
High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.
Potential Causes and Solutions for High Background
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Using too high a concentration of the fluorescent probe can lead to non-specific binding and increased background. Optimize the probe concentration by performing a titration. |
| Inadequate Blocking | Insufficient blocking of non-specific binding sites is a common cause of high background. Ensure you are using an appropriate blocking buffer for your sample type and that the blocking step is of sufficient duration. |
| Cellular Autofluorescence | While significantly reduced in the NIR range, some cell and tissue types can still exhibit autofluorescence.[4] It is recommended to image an unstained control sample to establish a baseline autofluorescence level.[5] |
| Contaminated Media or Buffers | The use of fresh, high-quality culture media and buffers is crucial. Some components in media, such as phenol (B47542) red, can contribute to background fluorescence. |
| Suboptimal Membrane for Western Blotting | If you are performing a NIR Western blot, ensure you are using a PVDF membrane that is specified as being compatible with fluorescence detection.[3] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with NIR dye experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using NIR fluorescent dyes?
Near-infrared dyes offer several benefits for fluorescence imaging, particularly for in vivo and deep-tissue applications. The primary advantage is the reduced autofluorescence from biological tissues in the NIR window (roughly 700-1700 nm).[4][6][7] This leads to a significantly higher signal-to-noise ratio compared to imaging in the visible spectrum. Additionally, NIR light experiences less scattering and absorption by biological tissues, allowing for deeper tissue penetration.[7]
Q2: How can I optimize my imaging settings for a NIR dye with 775 nm emission?
For a NIR dye with an emission maximum around 775 nm, you will need to ensure your imaging system is equipped with the appropriate hardware. This includes a laser line for excitation that is spectrally compatible with your dye's absorption peak and a detector that is sensitive in the NIR range. For stimulated emission depletion (STED) microscopy, a depletion laser at 775 nm is often used.[8][9] Always check the specific excitation and emission spectra of your dye to select the optimal filter sets.
Q3: Can I use NIR dyes for multiplexing experiments?
Yes, NIR dyes are well-suited for multiplexing experiments. The ability to use multiple fluorescent probes in a single experiment without significant bleed-through between imaging channels is a key advantage of optical imaging.[6] When designing a multiplex panel, it is important to choose dyes with minimal spectral overlap and to pair brighter dyes with less abundant targets.
Experimental Protocols
General Protocol for Immunofluorescence Staining with a NIR Dye Conjugate
This protocol provides a general workflow for immunofluorescence staining of cultured cells. Optimization of incubation times and antibody concentrations will be required for specific applications.
Methodology:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: (For intracellular targets) Wash the fixed cells with PBS and then permeabilize by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the NIR dye-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope equipped with the appropriate laser lines and emission filters for your NIR dye.
References
- 1. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. youtube.com [youtube.com]
- 4. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Probes for STED Optical Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DNA-Binding Fluorescent Dyes: Hoechst 33342
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes for DNA staining is a critical step in a multitude of experimental workflows. This guide provides a detailed comparison of the well-established dye, Hoechst 33342, and an alternative designated as DB775. However, it is important to note that extensive searches of scientific literature and commercial databases did not yield specific information or experimental data for a fluorescent dye named "this compound." Therefore, this guide will focus on the comprehensive characterization of Hoechst 33342 to serve as a valuable reference point.
Hoechst 33342: A Detailed Profile
Hoechst 33342 is a cell-permeant, blue-fluorescent dye that specifically binds to the minor groove of AT-rich regions of double-stranded DNA.[1][2][3] Its high affinity for DNA and significant fluorescence enhancement upon binding make it a widely used tool in fluorescence microscopy, flow cytometry, and other cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics of Hoechst 33342.
| Property | Value | References |
| Excitation Maximum (DNA-bound) | ~350-361 nm | [4][5] |
| Emission Maximum (DNA-bound) | ~461-497 nm | [4][5] |
| Molar Extinction Coefficient (ε) | Not widely reported | |
| Fluorescence Quantum Yield (Φ) | Increases significantly upon DNA binding | [6] |
| DNA Binding Affinity (Kd) | High affinity for AT-rich dsDNA | [3] |
| Cell Permeability | High | [1][3][7] |
Mechanism of Action and Signaling Pathway
Hoechst 33342 is a non-intercalating agent that binds to the minor groove of DNA. This binding is preferential for sequences rich in adenine (B156593) and thymine. The fluorescence of Hoechst 33342 is significantly enhanced upon binding to DNA, a phenomenon attributed to the rigidization of the dye molecule within the minor groove and protection from solvent quenching.
Caption: DNA Binding Mechanism of Hoechst 33342.
Experimental Protocols
Fluorescence Microscopy Staining Protocol
This protocol outlines a general procedure for staining the nuclei of mammalian cells with Hoechst 33342 for fluorescence microscopy.
-
Cell Preparation: Culture cells on coverslips or in optical-bottom plates to the desired confluency.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Hoechst 33342 in deionized water or DMSO. Store at 2-8°C, protected from light.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS) or cell culture medium. The optimal concentration may vary depending on the cell type.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the Hoechst 33342 working solution to the cells and incubate for 10-20 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS to remove unbound dye.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).
-
Caption: General workflow for nuclear staining with Hoechst 33342.
Flow Cytometry Staining Protocol
This protocol provides a general guideline for staining cells with Hoechst 33342 for cell cycle analysis by flow cytometry.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 2% FBS).
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Hoechst 33342 in deionized water or DMSO.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in cell culture medium or a suitable buffer. The optimal concentration should be determined empirically for each cell type.
-
-
Staining:
-
Add the Hoechst 33342 working solution directly to the cell suspension.
-
Incubate for 15-60 minutes at 37°C, protected from light. Incubation time may need optimization.
-
-
Analysis:
-
Analyze the cells on a flow cytometer equipped with a UV or violet laser for excitation.
-
Collect the blue fluorescence emission using an appropriate filter (e.g., 440/40 nm bandpass filter).
-
Gate on single cells to exclude doublets and debris.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Conclusion
Hoechst 33342 remains a robust and reliable fluorescent dye for nuclear staining in a variety of applications. Its high cell permeability, specificity for DNA, and significant fluorescence enhancement upon binding make it an invaluable tool for researchers. While the requested comparison with "this compound" could not be completed due to a lack of available data for the latter, the detailed information provided for Hoechst 33342 in this guide serves as a comprehensive resource for its effective utilization in the laboratory. Researchers are encouraged to perform optimization experiments to determine the ideal staining conditions for their specific cell types and experimental setups.
References
- 1. Evaluation of protein-DNA binding affinity by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A flow cytometric method using Hoechst 33342 and propidium iodide for simultaneous cell cycle analysis and apoptosis determination in unfixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Absorption and Emission Spectra [bdbiosciences.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Analysis of DNA Minor Groove Binding Agents: A Focus on DB75
An in-depth guide for researchers, scientists, and drug development professionals on the binding affinity of the diamidine compound DB75. While a direct comparison with DB775 was intended, a thorough search of scientific literature and chemical databases yielded no publicly available information on a compound designated as this compound. Therefore, this guide provides a comprehensive overview of the binding characteristics of the well-studied minor groove binder, DB75.
Introduction to DB75
DB75, a heterocyclic diamidine, is a well-characterized DNA minor groove binding agent.[1][2][3] These compounds are of significant interest in drug development, particularly for their antiparasitic properties, due to their ability to target the AT-rich kinetoplast DNA of parasites like Trypanosoma brucei, the causative agent of sleeping sickness.[1][4] The binding of DB75 to the minor groove of DNA is a critical aspect of its biological activity, and understanding its binding affinity is crucial for the design of new and more effective therapeutic agents.[2][4]
Quantitative Binding Affinity of DB75
The binding affinity of DB75 to various DNA sequences has been determined using multiple biophysical techniques, primarily Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The data consistently show that DB75 exhibits a high affinity for AT-rich sequences, a characteristic feature of many minor groove binders.
Below is a summary of the binding affinity and thermodynamic parameters for DB75 with different DNA sequences.
| DNA Sequence | Method | Binding Constant (K) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| A₅T₅ | SPR / ITC | 1.13 x 10⁷ | -9.62 | -5.92 | 3.7 |
| ATATAT | SPR / ITC | 2.52 x 10⁶ | -8.73 | -7.31 | 1.42 |
| poly(dA)·poly(dT) | ITC | - | - | +3.1 | 41.7 cal/mol·K (ΔS) |
| poly(dA-dT)·poly(dA-dT) | ITC | - | - | -4.5 | 15.2 cal/mol·K (ΔS) |
Data compiled from Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove and Sequence and Length Dependent Thermodynamic Differences in Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate determination of binding affinities. The following are generalized protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) as they are commonly applied to study DNA-ligand interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[2][3]
Experimental Workflow:
Figure 1. Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Detailed Steps:
-
Sample Preparation:
-
Prepare solutions of the DNA oligomer and DB75 in the same buffer batch to minimize dilution heats. A common buffer is a phosphate (B84403) buffer with added salt (e.g., NaCl) at a specific pH.
-
Accurately determine the concentrations of both the DNA and ligand solutions.
-
Thoroughly degas both solutions before loading them into the calorimeter to prevent bubble formation.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the DB75 solution into the injection syringe.
-
Set the experimental temperature.
-
Perform a series of small, sequential injections of the ligand into the DNA solution while stirring.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The raw data consists of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.
-
Signaling Pathways and Logical Relationships
DB75 and similar minor groove binders do not directly participate in signaling pathways in the way that, for example, a kinase inhibitor does. Their mechanism of action is believed to stem from the physical occupation of the DNA minor groove, which can interfere with the binding of DNA-processing proteins such as transcription factors and polymerases. This interference can lead to downstream effects on gene expression and DNA replication.
The logical relationship for the proposed mechanism of action can be visualized as follows:
Figure 2. Proposed mechanism of action for DB75.
Conclusion
DB75 is a potent DNA minor groove binder with a clear preference for AT-rich sequences. Its binding affinity has been quantitatively characterized, revealing thermodynamic properties that drive its interaction with DNA. While a direct comparison with "this compound" is not possible due to the absence of data for the latter, the information presented here for DB75 provides a solid foundation for researchers working on the development of DNA-targeting agents. The experimental protocols and mechanistic diagrams offer a framework for further investigation into this important class of compounds.
References
- 1. Sequence and Length Dependent Thermodynamic Differences in Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove: Effects of Heterocycle Differences, DNA AT Sequence and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
Validation of DB775 as a Minor Groove Binder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DB775, a heterocyclic diamidine, and its validation as a minor groove binder of DNA. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide leverages data from its close structural analog, DB75 (furamidine), for comparative purposes against two widely used minor groove binders: DAPI and Hoechst 33258. This document outlines the experimental methodologies used to characterize these compounds and presents available data to facilitate an objective comparison.
Introduction to Minor Groove Binders
DNA minor groove binders are small molecules that selectively bind to the minor groove of the DNA double helix. This interaction is typically non-covalent and often driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. The sequence-specific binding of these molecules to the minor groove can interfere with DNA-protein interactions, making them valuable tools in molecular biology and potential therapeutic agents. Compounds like DAPI and Hoechst 33258 are extensively used as fluorescent stains for DNA in microscopy and flow cytometry due to the significant enhancement of their fluorescence upon binding.
Comparative Analysis of Minor Groove Binders
This section compares the DNA binding properties and fluorescence characteristics of DB75 (as an analog for this compound), DAPI, and Hoechst 33258.
Data Presentation
The following tables summarize the available quantitative data for the DNA binding affinity and fluorescence properties of the compared minor groove binders.
Table 1: DNA Binding Affinity
| Compound | DNA Sequence Specificity | Dissociation Constant (K_d) | Reference |
| DB75 (analog for this compound) | AT-rich sequences | ~10 nM | [1] |
| DAPI | AT-rich regions | ~10⁻⁷ M | [2] |
| Hoechst 33258 | AT-rich regions | ~10⁻⁷ - 10⁻⁹ M | [3][4] |
Table 2: Fluorescence Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) | Reference |
| DB75 (analog for this compound) | Data not available | Data not available | Data not available | Data not available | |
| DAPI | 358 (bound to DNA) | 461 (bound to DNA) | ~0.4 | ~2.5 (bound to DNA) | [5][6] |
| Hoechst 33258 | 350 (bound to DNA) | 461 (bound to DNA) | ~0.4 | ~3.0 (bound to DNA) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to validating and characterizing DNA minor groove binders.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a primary technique used to determine the binding affinity of a ligand to DNA. The principle lies in the change in the fluorescent properties of the ligand upon binding to its target.
Protocol for Fluorescence Titration:
-
Preparation of Solutions:
-
Prepare a stock solution of the minor groove binder (e.g., this compound, DAPI, Hoechst 33258) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide) in the same buffer. The concentration of DNA should be accurately determined by UV absorbance at 260 nm.
-
-
Titration:
-
Place a fixed concentration of the DNA solution in a quartz cuvette.
-
Record the initial fluorescence spectrum of the DNA solution.
-
Incrementally add small aliquots of the minor groove binder stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum at a fixed excitation wavelength.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.
-
Plot the change in fluorescence intensity against the ligand concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (K_d).
-
Fluorescence Titration Workflow
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive technique to monitor conformational changes in DNA upon ligand binding.
Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Prepare solutions of DNA and the minor groove binder in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). High salt concentrations can interfere with the CD signal.
-
The concentration of DNA should be such that the absorbance at 260 nm is between 0.5 and 1.0.
-
-
CD Measurements:
-
Record the CD spectrum of the DNA solution alone in a quartz cuvette with a path length of 1 cm. The spectrum is typically recorded from 320 nm to 220 nm.
-
Titrate the DNA solution with the minor groove binder by adding small aliquots of the ligand stock solution.
-
Record the CD spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Observe changes in the CD spectrum of the DNA upon ligand binding. For minor groove binders, changes in the positive band around 275 nm and the negative band around 245 nm are typically observed, indicating stabilization of the B-form DNA.
-
The magnitude of the change in the CD signal can be used to infer the binding mode and stoichiometry.
-
Circular Dichroism Experimental Workflow
DNase I Footprinting
DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.
Protocol for DNase I Footprinting:
-
DNA Probe Preparation:
-
A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
The end-labeled DNA probe is incubated with varying concentrations of the minor groove binder in a binding buffer. A control reaction without the ligand is also prepared.
-
-
DNase I Digestion:
-
A limited amount of DNase I is added to each reaction to randomly introduce single-strand nicks in the DNA. The reaction is stopped after a short incubation period.
-
-
Analysis:
-
The DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging.
-
-
Interpretation:
-
The control lane will show a ladder of bands corresponding to cleavage at every nucleotide position.
-
In the lanes with the minor groove binder, a "footprint" will appear as a region of the ladder where the bands are absent or significantly reduced in intensity. This footprint indicates the binding site of the ligand.
-
DNase I Footprinting Workflow
Conclusion
While specific quantitative data for this compound remains elusive in the reviewed literature, the analysis of its close analog, DB75, and comparison with established minor groove binders like DAPI and Hoechst 33258, provide a strong framework for its validation. The experimental protocols detailed in this guide offer a systematic approach for researchers to independently characterize this compound and other novel minor groove binders. Such validation is crucial for the advancement of these molecules as tools in research and as potential therapeutic agents. Further studies are warranted to fully elucidate the DNA binding and fluorescence properties of this compound.
References
- 1. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a protein recognizing minor groove binders-damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Fluorescence Titration Quantification of Plasmid DNA with DNA Attractive Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism spectroscopy of DNA. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to DNA-Binding Dyes: Understanding DB775's Specificity for AT vs. GC Regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA-binding dye DB775 with other commonly used fluorescent probes, focusing on their specificity for AT-rich versus GC-rich DNA regions. Due to the limited availability of direct quantitative data for this compound, this guide leverages information on its structural analogs and presents a framework for its characterization.
Introduction to this compound
This compound, with the chemical structure N-hydroxy-4-(5-(4-(N-methoxycarbamimidoyl)phenyl)furan-2-yl)benzimidamide, is a metabolite of the furamidine (B1674271) analog DB289. Furamidine and its derivatives are well-characterized as minor groove binders that exhibit a strong preference for AT-rich sequences of DNA. This structural similarity strongly suggests that this compound also preferentially binds to AT-rich regions. Minor groove binders achieve their specificity through a combination of van der Waals contacts, hydrogen bonding, and electrostatic interactions with the walls of the DNA minor groove, which is narrower in AT-rich regions.
Comparative Analysis of DNA-Binding Dyes
To understand the potential performance of this compound, it is essential to compare it with established DNA-binding dyes with known base-pair specificity. These dyes can be broadly categorized into AT-selective, GC-selective, and those with low or no sequence preference.
Table 1: Quantitative Comparison of DNA-Binding Dyes
| Dye | Binding Mode | Primary Specificity | Binding Affinity (Kd) | Fluorescence Enhancement | Key Applications |
| This compound (Predicted) | Minor Groove Binder | AT-rich | Not Determined | Not Determined | Research, potential diagnostics |
| DAPI | Minor Groove Binder | AT-rich[1][2][3] | ~1-10 nM (AT sites)[1] | >20-fold with dsDNA[3] | Nuclear staining, flow cytometry |
| Hoechst 33258 | Minor Groove Binder | AT-rich[4][5] | ~1-30 nM (AT sites)[4] | Significant with dsDNA | Cell cycle analysis, chromosome sorting |
| 7-AAD | Intercalator | GC-rich[6][7][8][9][10] | High affinity | Moderate | Viability staining, apoptosis assays |
| Chromomycin (B10761888) A3 | Minor Groove Binder | GC-rich[11][12][13] | High affinity | Significant with dsDNA | Chromosome banding, flow cytometry |
| PicoGreen | Intercalator/Groove Binder | Low/No preference[14][15][16][17] | High affinity | >1000-fold with dsDNA[14] | DNA quantitation |
| SYBR Green I | Intercalator | Low/No preference[18][][20][21] | High affinity | 800-1000-fold with dsDNA[] | Real-time PCR |
Experimental Protocols for Determining DNA-Binding Specificity
The following are detailed methodologies for key experiments that can be employed to quantitatively assess the AT vs. GC specificity of a fluorescent dye such as this compound.
Fluorescence Spectroscopy
This technique measures the change in fluorescence intensity of the dye upon binding to DNA. By titrating the dye with DNA of varying AT/GC content (e.g., synthetic polynucleotides like poly(dA-dT) and poly(dG-dC)), one can determine the binding affinity and preference.
Protocol:
-
Prepare Solutions:
-
Stock solution of the fluorescent dye (e.g., this compound) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Stock solutions of AT-rich DNA (e.g., poly(dA-dT)·poly(dA-dT)) and GC-rich DNA (e.g., poly(dG-dC)·poly(dG-dC)) in the same buffer. Determine DNA concentration accurately using UV absorbance at 260 nm.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the dye in a quartz cuvette.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the DNA concentration.
-
Fit the binding isotherm to a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the dissociation constant (Kd) for both AT-rich and GC-rich DNA. A lower Kd indicates higher binding affinity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (the dye) to a macromolecule (DNA). This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka = 1/Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare the dye and DNA (both AT-rich and GC-rich) solutions in the exact same, degassed buffer to minimize heats of dilution.
-
Typically, the DNA solution is placed in the sample cell, and the dye solution is in the injection syringe.
-
-
ITC Experiment:
-
Perform a series of small, sequential injections of the dye into the DNA solution while monitoring the heat evolved or absorbed.
-
A control experiment, injecting the dye into the buffer alone, is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of dye to DNA.
-
Fit the resulting binding isotherm to a suitable model to determine Ka, ΔH, and n for both AT-rich and GC-rich DNA.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for determining DNA-binding specificity.
Caption: Workflow for Fluorescence Spectroscopy.
Caption: Workflow for Isothermal Titration Calorimetry.
Conclusion
Based on its chemical structure as a furamidine analog, this compound is predicted to be an AT-selective DNA minor groove binder. To confirm and quantify this specificity, rigorous experimental evaluation using techniques such as fluorescence spectroscopy and isothermal titration calorimetry is necessary. By comparing the binding affinities of this compound for AT-rich and GC-rich DNA sequences, researchers can precisely characterize its binding profile and determine its suitability for various applications in molecular biology, diagnostics, and drug development. This guide provides the foundational information and experimental framework for such an investigation.
References
- 1. A study of the interaction of DAPI with DNA containing AT and non-AT sequences--molecular specificity of minor groove binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA sequence dependent binding modes of 4',6-diamidino-2-phenylindole (DAPI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The molecular structure of the complex of Hoechst 33258 and the DNA dodecamer d(CGCGAATTCGCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. 7-AAD | AAT Bioquest [aatbio.com]
- 8. What does 7-AAD bind to? | AAT Bioquest [aatbio.com]
- 9. stemcell.com [stemcell.com]
- 10. How does 7-AAD bind to DNA? | AAT Bioquest [aatbio.com]
- 11. Oligonucleotide studies of sequence-specific binding of chromomycin A3 to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by Olivomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative footprinting analysis of the chromomycin A3--DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleic Acid Quantitation in Solution—Section 8.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. PicoGreen | AAT Bioquest [aatbio.com]
- 16. Characterization of PicoGreen Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is PicoGreen Quantitation? [denovix.com]
- 18. pcrbio.com [pcrbio.com]
- 20. youtube.com [youtube.com]
- 21. Trust your SYBR Green qPCR Data [thermofisher.com]
Unveiling the Cellular Interactions of DB775: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
DB775, a metabolite of the investigational drug pafuramidine (B1678284) (DB289), has been a subject of interest for its therapeutic potential. Understanding its cross-reactivity with other cellular components is paramount for a comprehensive assessment of its safety and efficacy. This guide provides a detailed comparison of this compound's interactions with its intended target and potential off-target cellular machinery, supported by available experimental data and methodologies.
This compound is the active metabolite of the prodrug pafuramidine (DB289), which is converted in the liver to furamidine (B1674271) (DB75). Therefore, the biological activity and cross-reactivity of this compound are directly attributable to furamidine. The primary mechanism of action of furamidine is its interaction with DNA.
Primary Cellular Target: DNA Minor Groove
Furamidine (the active form of this compound) is a dicationic molecule that demonstrates high affinity for the minor groove of AT-rich DNA sequences. This binding is a key element of its anti-parasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The accumulation of the drug in the kinetoplast, a network of circular DNA within the mitochondrion of these parasites, is thought to disrupt DNA replication and transcription, leading to cell death.
Off-Target Interactions and Cross-Reactivity
While the primary target of this compound's active form is DNA, clinical and preclinical observations suggest interactions with other cellular components, leading to off-target effects. The development of pafuramidine was notably halted in Phase III clinical trials due to delayed nephrotoxicity (kidney toxicity) and concerns about hepatotoxicity (liver toxicity)[1][2][3]. These adverse effects are strong indicators of unintended interactions with cellular pathways in human tissues.
One study on furamidine analogues revealed that structural modifications can alter the intracellular localization of these compounds. While furamidine (DB75) primarily accumulates in the cell nucleus, some analogues have been observed to localize in the mitochondria[4]. This suggests that even small changes to the chemical structure can significantly impact subcellular distribution and potentially lead to different off-target interactions.
In a study investigating the use of furamidine for Myotonic Dystrophy Type 1, it was found to have "modest off-target effects on gene expression" in a mouse model[5][6]. This indicates that while the primary interaction is with nucleic acids, the downstream consequences on global gene expression are not insignificant.
At present, comprehensive public data from broad-panel screening of this compound (as furamidine) against a wide range of human kinases, G-protein coupled receptors (GPCRs), and ion channels is not available. Such studies are crucial for identifying specific molecular off-targets.
Comparison with Alternatives
Pentamidine (B1679287) is another dicationic diamidine compound with a similar mechanism of action to furamidine, also used in the treatment of African trypanosomiasis and other parasitic infections. While effective, pentamidine is also known for a range of adverse effects, including nephrotoxicity, hypoglycemia, and cardiac arrhythmias. The quest for safer alternatives like pafuramidine was driven by the desire to mitigate these toxicities. However, the clinical trial data for pafuramidine indicates that it also presents a significant challenge regarding off-target toxicity.
A key differentiator between these compounds lies in their specific interactions with DNA sequences and their pharmacokinetic properties, which ultimately influence their efficacy and safety profiles.
Data Summary
Table 1: Primary Target and Off-Target Effects of this compound (as Furamidine)
| Feature | This compound (as Furamidine) | Pentamidine (Alternative) |
| Primary Cellular Target | DNA Minor Groove (AT-rich sequences) | DNA Minor Groove (AT-rich sequences) |
| Primary Mechanism | Inhibition of DNA replication and transcription | Inhibition of DNA replication and transcription |
| Known Off-Target Effects | Nephrotoxicity, Hepatotoxicity | Nephrotoxicity, Hypoglycemia, Pancreatic toxicity, Cardiac arrhythmias |
| Subcellular Localization | Primarily nucleus, some analogues in mitochondria | Primarily nucleus and kinetoplast in parasites |
| Broad Panel Screening Data | Not publicly available | Limited public data, known interactions with transporters and enzymes |
Experimental Protocols
DNA Minor Groove Binding Assessment (DNase I Footprinting)
This technique is used to determine the specific DNA sequence where a small molecule like furamidine binds.
-
DNA Preparation: A DNA fragment of interest is radiolabeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of furamidine to allow for binding.
-
DNase I Digestion: A small amount of DNase I is added to the mixture. DNase I is an endonuclease that cleaves DNA, but the regions where furamidine is bound are protected from cleavage.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film. The "footprint" appears as a gap in the ladder of DNA fragments, indicating the region where furamidine was bound and protected the DNA from cleavage.
Cellular Localization (Fluorescence Microscopy)
The intrinsic fluorescence of furamidine and its analogues allows for the direct visualization of their subcellular distribution.
-
Cell Culture: Human or other mammalian cells are grown on glass coverslips.
-
Compound Incubation: The cells are incubated with a specific concentration of the fluorescent diamidine compound for a defined period.
-
Staining (Optional): To identify specific organelles, cells can be co-stained with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, DAPI for the nucleus).
-
Microscopy: The coverslips are mounted on microscope slides and observed using a fluorescence microscope equipped with appropriate filters for the compound and any co-stains.
-
Image Analysis: The fluorescence images are captured and analyzed to determine the localization and accumulation of the compound within different cellular compartments.
Visualizing the Pathways
Caption: Metabolic activation of Pafuramidine to Furamidine and its cellular targets.
Caption: A typical workflow for assessing the cross-reactivity of a compound.
References
- 1. Efficacy and Safety of Pafuramidine versus Pentamidine Maleate for Treatment of First Stage Sleeping Sickness in a Randomized, Comparator-Controlled, International Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Pafuramidine versus Pentamidine Maleate for Treatment of First Stage Sleeping Sickness in a Randomized, Comparator-Controlled, International Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Correlating Fluorescence with DNA Content for Cell Cycle Analysis
An objective comparison of fluorescent dyes and methodologies for researchers, scientists, and drug development professionals.
The quantification of cellular DNA content is a cornerstone of cell biology, providing critical insights into cell cycle progression, proliferation, and the effects of therapeutic agents. This is achieved by staining cells with fluorescent dyes that bind stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[1][2] This allows for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M) using techniques like flow cytometry.
While the specific fluorescent dye "DB775" is not prominently documented in scientific literature, the principles and practices of DNA content analysis are universally applicable. This guide provides a comprehensive comparison of commonly used and well-validated fluorescent dyes for DNA content analysis, along with detailed experimental protocols and workflow visualizations to aid researchers in selecting the optimal reagents and methods for their specific experimental needs.
Comparison of Common DNA-Binding Dyes for Cell Cycle Analysis
The choice of a fluorescent dye for DNA content analysis is critical and depends on several factors, including the cell type, whether the analysis will be performed on live or fixed cells, and the available instrumentation, particularly the laser lines for excitation. Dyes are broadly categorized based on their ability to permeate the cell membrane and their mechanism of binding to DNA.
Key Dye Characteristics:
-
Cell Permeability: Dyes for live-cell analysis must be able to cross the intact cell membrane, whereas dyes for fixed-cell analysis require cell permeabilization, typically with ethanol (B145695).[2]
-
Binding Mechanism: Dyes can bind to DNA either by intercalating between base pairs or by binding to the minor groove.[3][4]
-
Spectral Properties: The excitation and emission spectra of the dye must be compatible with the lasers and detectors of the available flow cytometer or microscope.
Below is a summary of the key characteristics of several widely used DNA-binding dyes.
| Dye | Cell Permeability | Typical Application | Excitation Max (nm) | Emission Max (nm) | Binding Mechanism | Key Considerations |
| Propidium Iodide (PI) | Impermeant | Fixed Cells | 488, 532 | 617 | Intercalator | Stains both DNA and RNA, requiring RNase treatment for accurate DNA content analysis.[5] |
| DAPI | Semi-permeant | Primarily Fixed Cells | 358 | 461 | Minor Groove (A-T rich) | Can be used on live cells, but with difficulty.[6] Does not typically require RNase treatment.[7] |
| Hoechst 33342 | Permeant | Live and Fixed Cells | 350 | 461 | Minor Groove (A-T rich) | A popular choice for live-cell sorting based on DNA content.[8][9][10] Can exhibit some cytotoxicity.[11] |
| DRAQ5™ | Permeant | Live and Fixed Cells | 647 (optimal), 488 (sub-optimal) | >665 | Intercalator | Far-red emission minimizes spectral overlap with common green and red fluorophores like GFP and R-PE.[12][13][14] |
| 7-AAD | Impermeant | Fixed Cells | 488, 532 | 647 | Intercalator | An alternative to PI for fixed-cell analysis with less spectral overlap with PE.[15] |
| Vybrant™ DyeCycle™ Stains | Permeant | Live Cells | Violet, Green, Orange | Varies | Not specified | A family of dyes with low cytotoxicity suitable for live-cell sorting and available for various laser lines.[9][16][17] |
Principle of DNA Content Analysis by Fluorescence
The basis of cell cycle analysis using fluorescent dyes lies in the stoichiometric binding of the dye to DNA. As a cell progresses through the cell cycle, its DNA content changes in a predictable manner:
-
G0/G1 Phase: Cells have a diploid (2N) DNA content.
-
S Phase: DNA synthesis occurs, and the DNA content gradually increases from 2N to 4N.
-
G2/M Phase: Cells have a tetraploid (4N) DNA content before dividing.
When stained with a stoichiometric DNA-binding dye, the fluorescence intensity of cells in the G2/M phase will be approximately twice that of cells in the G0/G1 phase.[18] Cells in the S phase will have intermediate fluorescence intensities. A histogram of fluorescence intensity versus cell count will therefore show distinct peaks corresponding to the G0/G1 and G2/M populations, with the S phase population distributed between them.
Figure 1. Correlation of Cell Cycle Phase with Fluorescence Intensity.
Experimental Protocol: Cell Cycle Analysis of Fixed Cells using Propidium Iodide and Flow Cytometry
This protocol provides a general procedure for staining fixed cells with Propidium Iodide (PI) for DNA content analysis. It is essential to optimize staining conditions for specific cell types and experimental setups.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer with a 488 nm or 532 nm laser
Procedure:
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, detach using trypsin-EDTA, neutralize, and then collect by centrifugation.
-
-
Washing:
-
Resuspend the cell pellet in cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in a small volume of cold PBS (e.g., 0.5 mL) to ensure a single-cell suspension.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[2][19]
-
Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.
-
Resuspend the cells in PBS and centrifuge again to wash out the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution. The final cell concentration should be around 1 x 10^6 cells/mL.
-
Incubate for 30 minutes at room temperature in the dark. The RNase A treatment is crucial as PI also binds to double-stranded RNA.[2][5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for better data resolution.
-
Collect data on a linear scale for the fluorescence channel corresponding to PI.
-
Use pulse processing (e.g., plotting pulse area vs. pulse width) to exclude doublets and aggregates from the analysis, as these can be mistaken for G2/M cells.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical cell cycle analysis experiment, from sample preparation to data interpretation.
Figure 2. Workflow for Cell Cycle Analysis by Flow Cytometry.
By understanding the principles of stoichiometric DNA staining and the characteristics of different fluorescent dyes, researchers can effectively design and execute experiments to accurately determine the cell cycle distribution of their samples. This information is invaluable for studies in cancer biology, drug discovery, and fundamental cell science.
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. biocompare.com [biocompare.com]
- 4. Binding of cationic dyes to DNA: distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. researchgate.net [researchgate.net]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. biostatus.com [biostatus.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Navigating the Far-Red Spectrum in Super-Resolution Microscopy: A Comparative Guide to Leading Fluorophores
An important note on the requested topic: Our comprehensive search for the fluorescent dye "DB775" did not yield specific performance data in the context of super-resolution microscopy. It is possible that "this compound" is a lesser-known commercial name, an internal compound designation, or a typographical error.
To provide a valuable and relevant resource, this guide will instead focus on a comparison of two well-characterized and commonly used far-red fluorescent dyes for super-resolution microscopy: Alexa Fluor 750 and CF® 750 . This information will be highly relevant for researchers working in a similar spectral range.
This guide provides an objective comparison of the performance of these alternative fluorophores, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection of imaging reagents.
Performance Comparison of Far-Red Dyes for Super-Resolution Microscopy
The selection of a suitable fluorophore is critical for the success of super-resolution imaging. In the far-red spectrum, key considerations include photon output, photostability, and the efficiency of photoswitching for techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy).
| Feature | Alexa Fluor 750 | CF® 750 |
| Excitation Max (nm) | 749 | 755 |
| Emission Max (nm) | 775 | 779 |
| Quantum Yield | ~0.12 | ~0.10 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~270,000 | ~250,000 |
| Primary Super-Resolution Application | dSTORM | dSTORM, STED |
| Key Advantages | Reliable reporter in activator-reporter pairs for STORM.[1] | Exceptionally bright and photostable near-IR dye.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in super-resolution microscopy. Below are representative protocols for antibody conjugation and immunofluorescence staining for dSTORM imaging.
Antibody Conjugation with Amine-Reactive Dyes (NHS Ester)
This protocol describes the labeling of primary or secondary antibodies with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of a fluorescent dye such as Alexa Fluor 750 or CF® 750.
-
Antibody Preparation: Dissolve the antibody in a bicarbonate buffer (pH 8.3). The antibody concentration should be in the range of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Dye Preparation: Dissolve the NHS ester of the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. This should be done immediately before use.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody solution. The reaction mixture should be incubated for 1 hour at room temperature with gentle stirring.
-
Purification: Separate the labeled antibody from the unconjugated dye using a desalting column, such as a Sephadex G-25 column. The first colored band to elute is the conjugated antibody.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
Immunofluorescence Staining for dSTORM
This protocol outlines the steps for staining fixed cells for subsequent dSTORM imaging.
-
Cell Culture and Fixation: Grow cells on high-precision glass coverslips. Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the dye-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS.
-
Imaging Buffer: For dSTORM, a specific imaging buffer is required to promote photoswitching. A common buffer composition includes an oxygen-scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., mercaptoethylamine, MEA) in a buffered solution.
-
Image Acquisition: Mount the coverslip on a microscope slide with the imaging buffer and proceed with dSTORM imaging.
Visualizing Experimental Workflows
To better illustrate the processes involved in super-resolution microscopy, the following diagrams, generated using the DOT language, outline key experimental workflows.
Caption: Workflow for antibody labeling and cell staining for immunofluorescence-based super-resolution microscopy.
Caption: The logical flow of a dSTORM experiment from image acquisition to the final super-resolved image.
References
Benchmarking DB775: A Comparative Guide to Near-Infrared Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of the near-infrared (NIR) fluorescent probe DB775 against other commercially available alternatives. By presenting standardized experimental protocols and a clear data comparison structure, this document aims to empower researchers to make informed decisions when selecting the optimal fluorescent probe for their specific applications, such as in vivo imaging, immunofluorescence, and flow cytometry.
Due to the limited publicly available data for this compound, this guide is presented as a template for comparison. Researchers can populate the corresponding fields for this compound upon obtaining the necessary experimental data, following the protocols outlined herein.
Quantitative Performance Comparison
The selection of a fluorescent probe is critically dependent on its photophysical properties. A high-performing probe will exhibit a high molar extinction coefficient, a strong quantum yield, and excellent photostability, which collectively contribute to a bright and stable signal. The following table summarizes key performance indicators for common NIR probes that are spectrally similar to this compound.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| This compound | Data to be determined | ~775 | Data to be determined | Data to be determined | Data to be determined |
| Alexa Fluor 750 | 752 | 776[1] | ~270,000 | ~0.12 | ~32,400 |
| Cyanine7 (Cy7) | 750 | 764[2] | 199,000[2] | ~0.30[2] | ~59,700 |
| IRDye 800CW | 774[3] | 789[3] | 240,000[3] | ~0.12[4] | ~28,800 |
Note: The molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. The data presented here are for the unconjugated dyes in aqueous buffer where available.
Experimental Protocols
Accurate and reproducible assessment of fluorescent probe performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Measurement of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a specific wavelength.
Protocol:
-
Prepare a stock solution of the fluorescent probe of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS).
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 10 µM.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λabs) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The molar extinction coefficient is the slope of the absorbance vs. concentration plot.[5]
Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Protocol (Comparative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the probe being tested (e.g., Rhodamine 101 in ethanol, Φ = 1.0).
-
Prepare solutions of the standard and the test probe with low absorbance (< 0.1) at the excitation wavelength of the standard to prevent inner filter effects.
-
Measure the fluorescence emission spectra of both the standard and the test probe using a spectrofluorometer, exciting both at the same wavelength.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the test probe.
-
The quantum yield of the test probe (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.
Protocol:
-
Prepare a solution of the fluorescent probe at a working concentration typically used in imaging experiments.
-
Mount the sample on a fluorescence microscope.
-
Acquire an initial image using a defined excitation intensity and exposure time.
-
Continuously expose the sample to the excitation light over a set period.
-
Acquire images at regular time intervals using the same settings as the initial acquisition.
-
Measure the fluorescence intensity of the probe in each image over time.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental processes and potential applications, the following diagrams are provided.
Caption: Workflow for benchmarking fluorescent probes.
Caption: Antibody-based detection of a cell surface receptor.
References
- 1. Spectrum [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantitative Analysis of DB775 DNA Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA binding properties of DB775, a heterocyclic diamidine, with other well-characterized DNA minor groove binders. The information is intended for researchers and professionals in drug development and related scientific fields.
Introduction to this compound and DNA Minor Groove Binders
This compound belongs to a class of aromatic cations that selectively bind to the minor groove of DNA, with a preference for AT-rich sequences.[1] This binding is of significant interest as it can interfere with DNA-protein interactions, thereby affecting replication and transcription. Understanding the quantitative aspects of this binding is crucial for the development of new therapeutic agents. This guide compares this compound and its analogs to other notable minor groove binders such as Hoechst 33258, DAPI, and Netropsin.
Quantitative Binding Affinity Data
The binding affinity of a ligand to DNA is commonly expressed by the equilibrium dissociation constant (Kd), where a smaller Kd value indicates a stronger binding affinity. The following table summarizes available quantitative data for this compound and comparable minor groove binders. It is important to note that direct Kd values for this compound are not always readily available in the public domain, and data from closely related analogs like DB75 are often used as a reference.
| Compound | DNA Sequence | Binding Affinity (Kd) | Technique | Reference |
| DB293 (analog of this compound) | TTAA | Strong, cooperative dimer binding | SPR | [2] |
| DB1003 (analog of this compound) | TTAA | KTTAA/KAATT = 6 | SPR | [2] |
| Hoechst 33258 | AT-rich | 1-10 nM (high affinity) | Various | [3] |
| Hoechst 33258 | GC-rich | ~1000 nM (low affinity) | Various | [3] |
| Netropsin | AATT | 2.84 x 108 M-1 (Ka) | Calorimetry | [4] |
| DAPI | AT-rich | High Affinity | Fluorescence | [5] |
Note: Ka (association constant) is the inverse of Kd. Higher Ka values indicate stronger binding.
Sequence Specificity
Minor groove binders exhibit varying degrees of sequence specificity, which is a critical factor in their potential as targeted therapeutic agents.
-
This compound and its analogs: Show a strong preference for AT-rich sequences. Some analogs have been specifically designed to recognize G·C base pairs within an AT-rich context, highlighting the tunability of these compounds.[2][6]
-
Hoechst 33258: Binds strongly to sequences containing at least three consecutive A-T base pairs.[7] Its affinity for GC-rich sequences is significantly lower.[8]
-
DAPI: Also exhibits a strong preference for A-T rich regions in the DNA minor groove.[5]
-
Netropsin: Binds preferentially to clusters of four or more A·T base pairs.[6]
Experimental Protocols
The quantitative analysis of DNA-ligand interactions relies on a variety of biophysical techniques. Below are detailed methodologies for three key experimental approaches.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to monitor the binding of fluorescent ligands to DNA. The binding event often results in a change in the fluorescence properties of the ligand, such as an increase in quantum yield or a shift in emission wavelength.
Protocol for Fluorescence Titration:
-
Preparation of Solutions: Prepare a stock solution of the DNA-binding agent (e.g., this compound) and a stock solution of the target DNA (e.g., a specific oligonucleotide or calf thymus DNA) in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Titration: Place a fixed concentration of the DNA-binding agent in a quartz cuvette. Incrementally add small aliquots of the DNA solution to the cuvette.
-
Measurement: After each addition of DNA, record the fluorescence emission spectrum of the solution using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the ligand.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. The resulting binding curve can be fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte in solution.
Protocol for SPR Analysis:
-
Chip Preparation: Immobilize one of the binding partners (typically biotinylated DNA) onto a streptavidin-coated sensor chip.
-
Binding Analysis: Inject a series of concentrations of the other binding partner (the analyte, e.g., this compound) over the chip surface. The binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the binding (e.g., a high salt buffer or a low pH solution) to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Protocol for ITC Analysis:
-
Sample Preparation: Prepare solutions of the DNA-binding agent and the target DNA in the same buffer to minimize heats of dilution. The ligand is typically placed in the injection syringe, and the macromolecule (DNA) is in the sample cell.
-
Titration: A series of small injections of the ligand solution are made into the DNA solution in the calorimeter cell.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to DNA. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Signaling Pathways and Experimental Workflows
The interaction of minor groove binders with DNA can interfere with various cellular processes. The following diagrams illustrate a generalized workflow for quantifying DNA binding and a conceptual signaling pathway affected by these agents.
Caption: Workflow for Quantitative DNA Binding Analysis.
Caption: Inhibition of Transcription by this compound.
Conclusion
This compound and its analogs are potent DNA minor groove binders with a preference for AT-rich sequences. Quantitative analysis through techniques like fluorescence spectroscopy, SPR, and ITC is essential for characterizing their binding affinity, specificity, and thermodynamic profile. This information is critical for the rational design of new compounds with enhanced DNA binding properties for therapeutic applications. While direct quantitative data for this compound can be limited, the study of its analogs and comparison with other well-known minor groove binders provides a valuable framework for understanding its mechanism of action.
References
- 1. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA minor groove induced dimerization of heterocyclic cations: compound structure, binding affinity, and specificity for a TTAA site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel minor-groove DNA binder that represses mitochondrial gene expression and induces apoptosis in highly aggressive leiomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence study of the binding of Hoechst 33258 and DAPI to halogenated DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The different binding modes of Hoechst 33258 to DNA studied by electric linear dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DB775: A General Guide for Laboratory Personnel
For research use only. Not for human or veterinary use.
Researchers, scientists, and drug development professionals handling DB775 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 475976-08-0), this document provides a general framework for the proper disposal of this research-grade biochemical based on standard laboratory chemical waste management practices. All laboratory personnel must be trained on these procedures and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Understanding this compound
| Property | Value |
| Chemical Name | N'-hydroxy-4-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide |
| CAS Number | 475976-08-0 |
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 350.4 g/mol |
General Disposal Procedures
The following steps outline a standard procedure for the disposal of chemical waste like this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : In the absence of specific data, this compound and any materials contaminated with it (e.g., gloves, pipette tips, empty containers) should be treated as hazardous chemical waste.[1]
-
Segregation : Do not mix this compound waste with other waste streams such as solvents, aqueous waste, or solid waste, unless explicitly permitted by your institution's EHS guidelines.[2][3] Incompatible wastes must be kept separate to prevent dangerous reactions.[1][4]
Step 2: Personal Protective Equipment (PPE)
When handling this compound waste, always wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 3: Waste Containment
-
Use Appropriate Containers : Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.[3][5][6] The original container is often the best choice for unused or expired product.[3]
-
Solid Waste : For solid waste contaminated with this compound (e.g., absorbent paper, gloves), use a clearly labeled, sealed bag or a puncture-proof container for sharps.[3]
-
Keep Containers Closed : Waste containers must be kept tightly closed except when adding waste.[4][5][6]
Step 4: Labeling
-
Label Immediately : As soon as waste is added, the container must be labeled.[5]
-
Complete Information : The label should include the words "Hazardous Waste," the full chemical name ("this compound" and its chemical formula), the date of accumulation, and the name of the principal investigator or lab.[4][5] Do not use abbreviations or chemical formulas alone.[5]
Step 5: Storage
-
Designated Area : Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Secondary Containment : Liquid waste containers should be placed in secondary containment to prevent spills from reaching drains.[1][4]
-
Segregation : Store this compound waste away from incompatible materials.[1][4]
Step 6: Disposal
-
Contact EHS : Do not dispose of this compound down the sink or in the regular trash.[1][4] Contact your institution's EHS or hazardous waste management department to schedule a pickup.[1][3]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, deface the label and dispose of the container as instructed by your EHS department.[1][4]
Experimental Protocols
Detailed experimental protocols for the use of this compound are not publicly available. Researchers should develop their own protocols in accordance with standard laboratory practices and conduct a thorough risk assessment before use.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: General workflow for the disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always follow the specific procedures and regulations established by your institution's Environmental Health and Safety department.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
